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Nickel(2+) benzenesulfonate

Cat. No.: B15047682
M. Wt: 215.86 g/mol
InChI Key: MDMYLSIJMWOKIW-UHFFFAOYSA-M
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Description

Nickel(2+) benzenesulfonate is a useful research compound. Its molecular formula is C6H5NiO3S+ and its molecular weight is 215.86 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NiO3S+ B15047682 Nickel(2+) benzenesulfonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5NiO3S+

Molecular Weight

215.86 g/mol

IUPAC Name

benzenesulfonate;nickel(2+)

InChI

InChI=1S/C6H6O3S.Ni/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+2/p-1

InChI Key

MDMYLSIJMWOKIW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Nickel(II) Benzenesulfonate Hexahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Nickel(II) Benzenesulfonate Hexahydrate, Ni(C₆H₅SO₃)₂·6H₂O. This document details a reliable synthesis protocol and outlines the key analytical techniques used to verify the compound's identity and properties, presenting quantitative data in accessible formats.

Synthesis of Nickel(II) Benzenesulfonate Hexahydrate

The synthesis of nickel(II) benzenesulfonate hexahydrate is typically achieved through the reaction of a nickel(II) salt with benzenesulfonic acid. A common and effective method involves the use of nickel(II) carbonate. The reaction proceeds with the evolution of carbon dioxide, driving the reaction to completion.

Experimental Protocol:

Materials:

  • Nickel(II) carbonate (NiCO₃)

  • Benzenesulfonic acid (C₆H₅SO₃H)

  • Distilled water

  • Ethanol

  • Filter paper

  • Beakers, magnetic stirrer, heating mantle, and other standard laboratory glassware.

Procedure:

  • In a 250 mL beaker, dissolve a stoichiometric amount of benzenesulfonic acid in a minimum amount of distilled water with gentle heating and stirring.

  • Slowly add a stoichiometric amount of nickel(II) carbonate powder to the benzenesulfonic acid solution in small portions. Effervescence (release of CO₂) will be observed. Continue stirring until the cessation of gas evolution.

  • After the reaction is complete, gently heat the solution to ensure all the nickel carbonate has reacted and to obtain a clear green solution.

  • Filter the hot solution to remove any unreacted starting material or impurities.

  • Allow the filtrate to cool slowly to room temperature. Green crystals of nickel(II) benzenesulfonate hexahydrate will start to form. For a better yield, the solution can be left to crystallize in a cool, undisturbed environment for several hours or overnight.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol to remove any soluble impurities.

  • Dry the crystals at room temperature or in a desiccator.

The logical workflow for the synthesis is illustrated in the following diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product NiCO3 Nickel(II) Carbonate Reaction Reaction & Heating NiCO3->Reaction BSA Benzenesulfonic Acid Dissolve_BSA Dissolve in Water BSA->Dissolve_BSA Dissolve_BSA->Reaction Filtration1 Hot Filtration Reaction->Filtration1 Crystallization Crystallization Filtration1->Crystallization Filtration2 Vacuum Filtration Crystallization->Filtration2 Drying Drying Filtration2->Drying Product Ni(C₆H₅SO₃)₂·6H₂O Drying->Product

Caption: Synthesis workflow for Nickel(II) Benzenesulfonate Hexahydrate.

Characterization of Nickel(II) Benzenesulfonate Hexahydrate

A combination of spectroscopic and analytical techniques is employed to confirm the synthesis of nickel(II) benzenesulfonate hexahydrate and to determine its physicochemical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an aqueous solution of nickel(II) benzenesulfonate hexahydrate is characteristic of the hexa-aqua nickel(II) ion, [Ni(H₂O)₆]²⁺, which has a pale green color. The spectrum typically displays three main absorption bands in the visible and near-infrared regions, corresponding to d-d electronic transitions.

Experimental Protocol:

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute aqueous solution of the synthesized nickel(II) benzenesulfonate hexahydrate of known concentration.

  • Procedure: Record the absorption spectrum over a wavelength range of 300-800 nm, using distilled water as a reference.

Expected Data:

TransitionWavelength (λ_max) (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
³A₂g → ³T₂g(F)~720~2-5
³A₂g → ³T₁g(F)~656~2-5
³A₂g → ³T₁g(P)~395~5-10
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compound, particularly the benzenesulfonate anion and the water of hydration.

Experimental Protocol:

  • Instrument: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dried sample with potassium bromide.

  • Procedure: Record the infrared spectrum over a wavenumber range of 4000-400 cm⁻¹.

Expected Data:

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching of coordinated water molecules
~1630H-O-H bending of coordinated water molecules
~1220Asymmetric SO₃ stretching of the sulfonate group
~1130Symmetric SO₃ stretching of the sulfonate group
~1035S-O stretching of the sulfonate group
~1010In-plane C-H bending of the benzene ring
~750C-H out-of-plane bending of the benzene ring
~690C-S stretching
Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide information about the thermal stability of the compound and the nature of its decomposition. For a hydrated salt like nickel(II) benzenesulfonate hexahydrate, the initial weight loss corresponds to the removal of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures.

Experimental Protocol:

  • Instrument: A simultaneous TGA/DTA thermal analyzer.

  • Sample Preparation: Place a small, accurately weighed amount of the sample in an alumina crucible.

  • Procedure: Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

Expected Data:

Temperature Range (°C)Weight Loss (%)DTA PeakAssignment
~100-250~22.4%EndothermicDehydration: Loss of six water molecules (Calculated: 22.45%)
>400SignificantExothermic (in air)Decomposition of the anhydrous nickel(II) benzenesulfonate to form nickel oxide (NiO) as the final residue.
Magnetic Susceptibility

The magnetic properties of nickel(II) benzenesulfonate provide insight into the electronic structure of the nickel(II) ion. In an octahedral coordination environment, as expected for the hexa-aqua complex, the Ni²⁺ ion (d⁸ configuration) has two unpaired electrons.

Experimental Protocol:

  • Instrument: A magnetic susceptibility balance (e.g., Gouy balance or a SQUID magnetometer).

  • Sample Preparation: A finely powdered sample of the compound is used.

  • Procedure: The magnetic susceptibility of the sample is measured at room temperature. The effective magnetic moment (μ_eff) is then calculated.

Expected Data:

ParameterExpected Value
Number of Unpaired Electrons (n)2
Spin-only Magnetic Moment (μ_so)~2.83 B.M.
Effective Magnetic Moment (μ_eff)2.9 - 3.4 B.M.

The relationship between the characterization techniques and the properties they elucidate is shown below:

Characterization_Logic cluster_techniques Characterization Techniques cluster_properties Determined Properties UV_Vis UV-Vis Spectroscopy Electronic_Transitions d-d Electronic Transitions UV_Vis->Electronic_Transitions FTIR FTIR Spectroscopy Functional_Groups Functional Groups & Hydration FTIR->Functional_Groups TGA_DTA Thermal Analysis Thermal_Stability Thermal Stability & Decomposition TGA_DTA->Thermal_Stability Mag_Susc Magnetic Susceptibility Electronic_Structure Electronic Structure & Unpaired Electrons Mag_Susc->Electronic_Structure

Caption: Relationship between characterization techniques and determined properties.

This comprehensive approach to synthesis and characterization ensures the reliable preparation and verification of nickel(II) benzenesulfonate hexahydrate for its application in research and development.

Physical and chemical properties of Nickel(2+) benzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(2+) benzenesulfonate, also known as Nickel(II) benzenesulfonate, is an inorganic compound that finds applications in various chemical processes, including catalysis and electroplating. Its properties are dictated by the presence of the hydrated nickel(II) ion and the benzenesulfonate anion. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its hexahydrate form, which is the common commercially available variant.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for the hexahydrate is provided where available, and in its absence, general properties of related compounds are referenced to provide a comprehensive understanding.

General Properties
PropertyValueSource
Chemical Formula Ni(C₆H₅SO₃)₂·6H₂ON/A
Molecular Weight 481.11 g/mol N/A
CAS Number 39819-65-3N/A
Appearance White to green to blue crystalline powderN/A
Solubility Soluble in water.N/A
Thermal Properties
PropertyValueSource
Melting Point Decomposes upon heating.N/A
Boiling Point Not applicable; decomposes.N/A
Thermal Decomposition The thermal decomposition of metal benzenesulfonates typically proceeds in stages, with initial loss of water of hydration, followed by the decomposition of the anhydrous salt. In an inert atmosphere, the residue may contain nickel sulfide.N/A

Experimental Protocols

Synthesis of this compound Hexahydrate

A plausible route for the synthesis of this compound hexahydrate involves the reaction of a nickel(II) salt, such as nickel(II) carbonate, with benzenesulfonic acid.

Materials:

  • Nickel(II) carbonate (NiCO₃)

  • Benzenesulfonic acid (C₆H₅SO₃H)

  • Distilled water

  • Ethanol

  • Beakers

  • Stirring rod

  • Heating plate with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Crystallizing dish

Procedure:

  • In a beaker, dissolve a stoichiometric amount of benzenesulfonic acid in a minimal amount of distilled water with gentle heating and stirring.

  • Slowly add a stoichiometric amount of nickel(II) carbonate powder to the benzenesulfonic acid solution in small portions. Effervescence (release of CO₂) will be observed.

  • Continue stirring the mixture until the effervescence ceases, indicating the completion of the reaction. The solution should turn green, characteristic of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺.

  • Gently heat the solution to ensure complete reaction and to dissolve the product.

  • Filter the hot solution to remove any unreacted nickel carbonate or other solid impurities.

  • Transfer the clear green filtrate to a crystallizing dish and allow it to cool slowly to room temperature.

  • For further precipitation, the volume of the solution can be reduced by gentle heating or by adding a miscible non-solvent like ethanol.

  • Collect the resulting green crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold distilled water, followed by a cold ethanol wash to facilitate drying.

  • Dry the crystals in a desiccator over a suitable drying agent.

Characterization Protocols

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the compound, particularly the characteristic vibrations of the benzenesulfonate anion and water of hydration.

  • Methodology: An FT-IR spectrum of the solid sample is recorded using the KBr pellet technique or with an Attenuated Total Reflectance (ATR) accessory.

  • Expected Observations:

    • A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the water of hydration.

    • Strong absorption bands around 1220-1180 cm⁻¹ and 1090-1030 cm⁻¹ attributed to the asymmetric and symmetric stretching vibrations of the SO₃ group in the benzenesulfonate anion, respectively[1].

    • Characteristic peaks for the aromatic C-H and C=C stretching and bending vibrations from the benzene ring.

2. UV-Visible Spectroscopy

  • Objective: To observe the d-d electronic transitions of the octahedral [Ni(H₂O)₆]²⁺ complex.

  • Methodology: A dilute aqueous solution of this compound is prepared, and its UV-Visible absorption spectrum is recorded.

  • Expected Observations:

    • The aqueous solution is expected to be green.

    • The spectrum of the hexaaquanickel(II) ion typically shows two main absorption bands in the visible region: one around 400 nm and another in the range of 650-750 nm[2].

3. Thermal Analysis (Thermogravimetric Analysis - TGA)

  • Objective: To determine the water of hydration content and to study the thermal stability and decomposition pattern of the compound.

  • Methodology: A small, accurately weighed sample of the hydrated salt is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air) in a thermogravimetric analyzer. The mass loss is recorded as a function of temperature.

  • Expected Observations:

    • A mass loss corresponding to the six water molecules of hydration is expected upon heating.

    • Further mass loss at higher temperatures will indicate the decomposition of the anhydrous salt.

Mandatory Visualization

Synthesis_and_Characterization_Workflow Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization reagents Reactants: Nickel(II) Carbonate Benzenesulfonic Acid reaction Reaction in Aqueous Solution (Neutralization) reagents->reaction 1. Dissolve & Add filtration1 Hot Filtration reaction->filtration1 2. Remove Impurities crystallization Crystallization filtration1->crystallization 3. Cool Filtrate filtration2 Vacuum Filtration crystallization->filtration2 4. Collect Crystals drying Drying filtration2->drying 5. Wash & Dry product This compound Hexahydrate Crystals drying->product ftir FT-IR Spectroscopy product->ftir uv_vis UV-Vis Spectroscopy product->uv_vis tga Thermal Analysis (TGA) product->tga data_analysis Data Analysis and Structure Confirmation ftir->data_analysis uv_vis->data_analysis tga->data_analysis

Caption: Synthesis and characterization workflow for this compound.

Toxicity and Safety

Conclusion

This compound is a stable, crystalline solid, typically encountered as a hexahydrate. Its synthesis can be achieved through a straightforward acid-base reaction. Characterization relies on standard analytical techniques such as FT-IR and UV-Vis spectroscopy, and thermal analysis, which can confirm its structure and composition. While specific quantitative data on some of its physical properties are scarce in the public domain, its behavior can be reasonably predicted based on the known properties of the benzenesulfonate anion and the hydrated nickel(II) cation. Due to the known hazards of nickel compounds, appropriate safety precautions are essential when handling this substance.

References

An In-depth Technical Guide to the Coordination Chemistry and Complexes of Nickel(2+) Benzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II), a transition metal with a d⁸ electron configuration, exhibits a rich and diverse coordination chemistry, forming complexes with a variety of ligands and displaying multiple coordination geometries. Benzenesulfonate (C₆H₅SO₃⁻), the conjugate base of benzenesulfonic acid, is an organic anion that can act as a counterion or a ligand in metal complexes. This technical guide provides a comprehensive overview of the coordination chemistry of Nickel(2+) with benzenesulfonate and its derivatives, focusing on synthesis, structure, and properties. Due to the limited direct literature on simple Nickel(2+) benzenesulfonate complexes, this guide also draws upon closely related and well-characterized analogs, such as Nickel(2+) p-toluenesulfonate, to provide a more complete understanding of the topic.

Synthesis of Nickel(2+) Arenesulfonate Complexes

The synthesis of Nickel(2+) arenesulfonate complexes is typically straightforward. A common method involves the reaction of a Nickel(II) salt, such as nickel(II) carbonate or nickel(II) chloride, with the corresponding arenesulfonic acid in an aqueous solution. The desired complex can then be isolated by crystallization.

General Synthetic Workflow

The following diagram illustrates a typical synthetic route for Nickel(2+) arenesulfonate complexes.

SynthesisWorkflow General Synthesis of Nickel(2+) Arenesulfonate Complexes Ni_Salt Nickel(II) Salt (e.g., NiCO₃, NiCl₂·6H₂O) Reaction_Mixture Aqueous Reaction Mixture Ni_Salt->Reaction_Mixture Sulfonic_Acid Arenesulfonic Acid (e.g., Benzenesulfonic acid, p-Toluenesulfonic acid) Sulfonic_Acid->Reaction_Mixture Heating Heating (optional) Reaction_Mixture->Heating Filtration Filtration Heating->Filtration Crystallization Crystallization (Evaporation) Filtration->Crystallization Product Ni(H₂O)₆₂ Crystals Crystallization->Product

Caption: General synthetic workflow for Nickel(2+) arenesulfonate complexes.

Coordination Chemistry and Crystal Structures

In hydrated Nickel(2+) arenesulfonate complexes, the arenesulfonate anion typically acts as a counterion rather than a direct ligand to the nickel center. The Nickel(II) ion is usually coordinated by water molecules, forming a hexaaquanickel(II) cation, [Ni(H₂O)₆]²⁺. The sulfonate group of the anion then participates in hydrogen bonding with the coordinated water molecules, contributing to the stability of the crystal lattice.

Case Study: Nickel(II) p-Toluenesulfonate Hexahydrate

The crystal structure of Nickel(II) p-toluenesulfonate hexahydrate, --INVALID-LINK--₂, serves as an excellent model for understanding the coordination environment in simple Nickel(2+) arenesulfonate salts. In this complex, the Ni²⁺ ion is octahedrally coordinated to six water molecules.[1] The p-toluenesulfonate anions are not directly bonded to the nickel ion but are situated in the crystal lattice, with the oxygen atoms of the sulfonate group forming hydrogen bonds with the hydrogen atoms of the coordinated water molecules.[1]

The following diagram illustrates the coordination environment around the Nickel(II) ion in --INVALID-LINK--₂.

CoordinationEnvironment Coordination of Ni(II) in Hexahydrated Arenesulfonate Salts cluster_complex [Ni(H₂O)₆]²⁺ Cation cluster_anion Arenesulfonate Anion Ni Ni²⁺ H2O1 H₂O Ni->H2O1 Coordination Bond H2O2 H₂O Ni->H2O2 Coordination Bond H2O3 H₂O Ni->H2O3 Coordination Bond H2O4 H₂O Ni->H2O4 Coordination Bond H2O5 H₂O Ni->H2O5 Coordination Bond H2O6 H₂O Ni->H2O6 Coordination Bond ArSO3 ArSO₃⁻ H2O1->ArSO3 Hydrogen Bond H2O2->ArSO3 Hydrogen Bond

Caption: Ni(II) coordination in hexahydrated arenesulfonate salts.

Crystallographic Data

The crystallographic data for Nickel(II) p-toluenesulfonate hexahydrate is summarized in the table below.

ParameterValue[1]
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (nm)0.69564(14)
b (nm)0.62968(13)
c (nm)2.5176(5)
α (°)90
β (°)91.420(4)
γ (°)90
V (nm³)1.1024(4)
Z2
Imidazole Complex of Nickel(II) Benzenesulfonate

In the presence of other coordinating ligands, the coordination sphere of the Nickel(II) ion can change. For instance, in triaquatriimidazolenickel(II) dibenzenesulfonate, the Nickel(II) ion is octahedrally coordinated by three imidazole ligands and three water molecules in a mer configuration.[2] In this complex, the benzenesulfonate anion still acts as a counterion and is involved in hydrogen bonding with the coordinated water molecules and imidazole ligands, forming one-dimensional supramolecular chains.[2]

Physicochemical Properties

Magnetic Properties

Nickel(II) complexes with an octahedral geometry are typically high-spin with two unpaired electrons, leading to paramagnetic behavior. The effective magnetic moment for such complexes is expected to be above the spin-only value of 2.83 B.M. due to orbital contributions. The magnetic susceptibility of the imidazole complex of nickel(II) benzenesulfonate has been measured, and it was noted that the complex exhibits orbital interactions.[2]

ComplexEffective Magnetic Moment (µ_eff)
Triaquatriimidazolenickel(II) dibenzenesulfonateExhibits orbital interactions[2]
Spectroscopic and Thermal Properties

Infrared (IR) spectroscopy can be used to confirm the coordination of water and other ligands, as well as the presence of the benzenesulfonate anion. The characteristic vibrational modes of the SO₃ group will be present in the spectrum.

Thermal analysis techniques, such as thermogravimetric analysis (TGA), can provide information about the dehydration process and the thermal stability of these complexes.

Applications

While specific applications for this compound are not widely reported, the related Nickel(2+) p-toluenesulfonate has shown catalytic activity.

Catalysis

Nickel(II) p-toluenesulfonate has been investigated as a catalyst in the Biginelli reaction, a multi-component reaction used to synthesize dihydropyrimidinones, which are of interest in medicinal chemistry.[1] The complex was found to exhibit high catalytic activity for this reaction.[1] This suggests that this compound could also have potential applications in organic synthesis catalysis. Nickel-containing catalysts are generally known for their use in a wide range of reactions, including cross-coupling, polymerization, and hydrogenation.[3][4]

Experimental Protocols

Synthesis of Nickel(II) p-Toluenesulfonate Hexahydrate

This protocol is based on the reported synthesis of Nickel(II) p-toluenesulfonate.[1] A similar procedure could be adapted for the synthesis of Nickel(II) benzenesulfonate.

Materials:

  • Basic nickel(II) carbonate (NiCO₃·2Ni(OH)₂·4H₂O)

  • p-Toluenesulfonic acid monohydrate (p-CH₃C₆H₄SO₃H·H₂O)

  • Distilled water

Procedure:

  • Dissolve p-toluenesulfonic acid monohydrate in distilled water.

  • Slowly add basic nickel(II) carbonate to the p-toluenesulfonic acid solution with stirring. Effervescence will be observed due to the release of CO₂.

  • Continue adding the nickel salt until the effervescence ceases and a slight excess of the solid remains, indicating the complete neutralization of the acid.

  • Gently heat the mixture to ensure the reaction goes to completion and to dissolve any remaining soluble species.

  • Filter the hot solution to remove any unreacted nickel carbonate.

  • Allow the filtrate to cool and stand at room temperature for slow evaporation.

  • Green crystals of --INVALID-LINK--₂ will form over time.

  • Collect the crystals by filtration, wash with a small amount of cold distilled water, and air dry.

Conclusion

The coordination chemistry of Nickel(2+) with benzenesulfonate is primarily characterized by the formation of hydrated complexes where the benzenesulfonate anion acts as a counterion. The Nickel(II) center typically adopts an octahedral geometry, being coordinated to six water molecules. The crystal structure is stabilized by extensive hydrogen bonding between the coordinated water molecules and the sulfonate groups of the benzenesulfonate anions. In the presence of stronger coordinating ligands, such as imidazole, water molecules in the coordination sphere can be displaced. While direct applications in drug development have not been identified, related Nickel(2+) arenesulfonate complexes have shown promise as catalysts in organic synthesis. Further research into the synthesis of anhydrous this compound complexes could reveal direct coordination of the benzenesulfonate ligand and potentially lead to new materials with interesting magnetic or catalytic properties.

References

An In-depth Technical Guide on the Thermal Decomposition Properties of Nickel(II) Benzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the thermal decomposition of Nickel(II) benzenesulfonate is limited in publicly available literature. This guide synthesizes information from analogous compounds, including other metal sulfonates and related organic molecules, to provide a comprehensive overview of the expected thermal behavior.

Introduction

Nickel(II) benzenesulfonate, an organometallic salt, finds applications in various fields, including electroplating and as a catalyst precursor. Understanding its thermal decomposition properties is crucial for its safe handling, application, and for the synthesis of nickel-based materials. This technical guide provides an in-depth analysis of the expected thermal decomposition pathway, supported by data from related compounds and established chemical principles.

Predicted Thermal Decomposition Pathway

The thermal decomposition of Nickel(II) benzenesulfonate is anticipated to proceed through a multi-step process, initiated by dehydration, followed by the breakdown of the benzenesulfonate anion and ultimately yielding a stable nickel oxide residue. The process can be influenced by the presence of a hydrated water molecule, the heating rate, and the atmospheric conditions (inert or oxidative).

A plausible decomposition pathway is as follows:

  • Dehydration: If the salt is in its hydrated form, the initial step involves the loss of water molecules.

  • Decomposition of the Benzenesulfonate Anion: This is the core of the decomposition process, likely involving the cleavage of the C-S and S-O bonds. This can lead to the formation of various volatile organic and sulfur-containing compounds.

  • Formation of Nickel Sulfide/Sulfate Intermediates: The nickel cation may transiently form nickel sulfide (NiS) or nickel sulfate (NiSO₄) as the benzenesulfonate group decomposes.

  • Oxidation to Nickel Oxide: In the presence of air, any intermediate nickel sulfides or the remaining nickel will be oxidized to nickel(II) oxide (NiO) as the final, stable residue.

Quantitative Data (Hypothetical, based on analogous compounds)

Due to the lack of specific data for Nickel(II) benzenesulfonate, the following table presents an illustrative summary of expected thermal events and mass losses based on the analysis of other metal sulfonates. The actual values for Nickel(II) benzenesulfonate may vary.

Thermal EventTemperature Range (°C) (Hypothetical)Mass Loss (%) (Hypothetical)Associated Process
Dehydration100 - 200Variable (depends on hydration state)Loss of water molecules
Initial Decomposition350 - 50040 - 60Cleavage of the benzenesulfonate group, release of volatile organic and sulfur compounds.
Intermediate Conversion500 - 70010 - 20Conversion of intermediate nickel species (e.g., sulfide, sulfate)
Final Oxidation> 7005 - 10Formation of stable Nickel(II) oxide (NiO)

Experimental Protocols

The following outlines a standard methodology for investigating the thermal decomposition of Nickel(II) benzenesulfonate using thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Instrument: A simultaneous TGA-DSC instrument is used to measure mass loss and heat flow as a function of temperature.

  • Sample Preparation: A small amount of the Nickel(II) benzenesulfonate sample (typically 5-10 mg) is accurately weighed into an alumina or platinum crucible.

  • Heating Program:

    • Heating Rate: A linear heating rate of 10 °C/min is commonly used.

    • Temperature Range: The sample is heated from room temperature (e.g., 25 °C) to 1000 °C to ensure complete decomposition.

  • Atmosphere:

    • Inert Atmosphere: High-purity nitrogen or argon gas is purged through the furnace at a constant flow rate (e.g., 50 mL/min) to study the pyrolysis behavior.

    • Oxidative Atmosphere: Synthetic air (a mixture of nitrogen and oxygen) is used to investigate the decomposition in the presence of an oxidant.

  • Data Analysis: The TGA curve provides information on the temperature ranges of decomposition and the percentage of mass loss at each step. The DSC curve indicates whether the decomposition processes are endothermic or exothermic.

Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during decomposition, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • TGA-MS/FTIR: The gas outlet of the TGA furnace is connected to the inlet of the MS or FTIR spectrometer via a heated transfer line. This allows for the real-time identification of volatile decomposition products as they are formed.

Mandatory Visualization

The following diagram illustrates the proposed thermal decomposition pathway of Nickel(II) benzenesulfonate.

ThermalDecomposition cluster_0 Initial State cluster_1 Dehydration cluster_2 Decomposition cluster_3 Final Product NiBS_H2O Ni(C₆H₅SO₃)₂·xH₂O NiBS Ni(C₆H₅SO₃)₂ NiBS_H2O->NiBS Heat (-xH₂O) H2O H₂O NiBS_H2O->H2O Intermediates NiS / NiSO₄ + Volatiles NiBS->Intermediates Heat (C-S, S-O cleavage) NiO NiO Intermediates->NiO Heat + O₂ (Oxidation) Volatiles SO₂, Benzene derivatives, etc. Intermediates->Volatiles

Caption: Proposed thermal decomposition pathway of Nickel(II) benzenesulfonate.

Conclusion

Solubility of Nickel(II) Benzenesulfonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of nickel(II) benzenesulfonate in organic solvents, a critical parameter for its application in various fields, including catalysis, materials science, and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a qualitative assessment of its expected solubility based on the physicochemical properties of related compounds. Furthermore, it offers a detailed experimental protocol for the accurate determination of its solubility using the gravimetric method, a robust and widely applicable technique. A comprehensive experimental workflow is also presented in a visual format to aid in the practical application of this methodology.

Introduction

Nickel(II) benzenesulfonate, the salt of a strong acid (benzenesulfonic acid) and a transition metal, presents a unique combination of organic and inorganic characteristics that influence its solubility profile. Understanding its solubility in various organic solvents is paramount for designing and optimizing synthetic routes, formulating novel materials, and developing new therapeutic agents. This guide aims to provide researchers with the necessary background and practical tools to assess the solubility of this compound.

Qualitative Solubility Profile

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Benzenesulfonic acid is known to be soluble in alcohols[1]. Given the ionic nature of nickel(II) benzenesulfonate, it is expected to exhibit moderate to good solubility in polar protic solvents. The hydrogen bonding capabilities of these solvents can effectively solvate both the nickel(II) cation and the benzenesulfonate anion.

  • Polar Aprotic Solvents (e.g., Dimethylformamide - DMF, Dimethyl Sulfoxide - DMSO): These solvents possess high dielectric constants and are excellent at solvating cations. Therefore, nickel(II) benzenesulfonate is anticipated to have significant solubility in DMF and DMSO.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Benzenesulfonic acid is insoluble in nonpolar solvents like diethyl ether[1]. Consequently, nickel(II) benzenesulfonate is expected to be sparingly soluble or insoluble in nonpolar organic solvents due to the large difference in polarity.

  • Moderately Polar Solvents (e.g., Acetone): In solvents of intermediate polarity like acetone, the solubility is likely to be limited but may be higher than in completely nonpolar solvents.

It is crucial to note that these are qualitative predictions. The actual solubility will also depend on factors such as temperature, the presence of impurities, and the crystalline form of the nickel(II) benzenesulfonate.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a classical and highly accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known amount of the solvent.

3.1. Materials and Equipment

  • Nickel(II) benzenesulfonate (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Sintered glass filter funnel or syringe filter with a compatible membrane (e.g., PTFE for organic solvents)

  • Drying oven

  • Vials with airtight seals

  • Spatula

  • Volumetric flasks

  • Pipettes

3.2. Procedure

  • Sample Preparation: Accurately weigh an excess amount of nickel(II) benzenesulfonate into a vial. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a precisely known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.

  • Filtration: Carefully filter a known volume of the supernatant (the clear saturated solution) using a pre-weighed sintered glass filter funnel or a syringe fitted with a filter. This step should be performed quickly to minimize any temperature changes that could affect solubility.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry container. Carefully evaporate the solvent in a drying oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the nickel(II) benzenesulfonate.

  • Mass Determination: Once the solvent is completely evaporated and the container has cooled to room temperature in a desiccator, weigh the container with the dried solute.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 g solvent) = (mass of dissolved solute / mass of solvent) x 100

    The mass of the dissolved solute is the final mass of the container plus solute minus the initial mass of the empty container. The mass of the solvent is determined from the volume of the filtered supernatant and the density of the solvent at the experimental temperature.

3.3. Data Presentation

All quantitative data obtained from the experimental determination should be summarized in a structured table for easy comparison.

Organic SolventTemperature (°C)Solubility ( g/100 g solvent)
Methanol25Experimental Value
Ethanol25Experimental Value
Acetone25Experimental Value
DMF25Experimental Value
DMSO25Experimental Value

Mandatory Visualization

The following diagram illustrates the experimental workflow for the gravimetric determination of the solubility of Nickel(II) benzenesulfonate.

G Experimental Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Measurement cluster_analysis Analysis A Weigh excess Nickel(II) benzenesulfonate B Add known volume/mass of organic solvent A->B C Seal vial and place in thermostatic shaker B->C D Equilibrate for 24-48 hours at constant temperature C->D E Allow solid to settle D->E F Filter a known volume of the supernatant E->F G Transfer to a pre-weighed container F->G H Evaporate solvent in a drying oven G->H I Weigh the dried solute H->I J Calculate solubility I->J

References

Spectroscopic Analysis of Nickel(II) Benzenesulfonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Nickel(II) benzenesulfonate, focusing on Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. It includes detailed experimental protocols, data interpretation, and a visual workflow to aid in the characterization of this organometallic compound.

Introduction

Nickel(II) benzenesulfonate, Ni(C₆H₅SO₃)₂, is a metal-organic compound of interest due to the versatile coordination chemistry of the nickel(II) ion and the functional properties of the benzenesulfonate group. Spectroscopic techniques such as FT-IR and UV-Vis are fundamental for confirming the synthesis of the compound, elucidating its structure, and understanding its electronic properties. This guide serves as a practical resource for the spectroscopic characterization of nickel(II) benzenesulfonate.

Synthesis of Nickel(II) Benzenesulfonate

A common method for the synthesis of metal benzenesulfonates involves the reaction of a metal salt with sodium benzenesulfonate.

Experimental Protocol:

  • Preparation of Reactants:

    • Dissolve a stoichiometric amount of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in deionized water to create a 0.5 M solution.

    • In a separate beaker, dissolve two molar equivalents of sodium benzenesulfonate (C₆H₅SO₃Na) in deionized water to create a 1.0 M solution.

  • Reaction:

    • Slowly add the sodium benzenesulfonate solution to the nickel(II) chloride solution with constant stirring at room temperature.

    • A precipitate of nickel(II) benzenesulfonate should form.

  • Isolation and Purification:

    • Continue stirring the mixture for 1-2 hours to ensure the completion of the reaction.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid product with deionized water to remove any unreacted starting materials and byproducts, followed by a wash with a small amount of ethanol or acetone to aid in drying.

  • Drying:

    • Dry the purified nickel(II) benzenesulfonate in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 60-80 °C) to avoid decomposition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of nickel(II) benzenesulfonate, the FT-IR spectrum is dominated by the vibrational modes of the benzenesulfonate anion, with additional information provided by the coordination of the sulfonate group to the nickel(II) ion.

Predicted FT-IR Spectral Data

The key vibrational bands expected in the FT-IR spectrum of nickel(II) benzenesulfonate are summarized in the table below. The coordination of the sulfonate group to the nickel ion can cause shifts in the S=O and S-O stretching frequencies compared to the free benzenesulfonate anion.

Wavenumber Range (cm⁻¹)AssignmentDescription
3100 - 3000Aromatic C-H StretchStretching vibrations of the C-H bonds on the benzene ring.
1600 - 1450Aromatic C=C StretchIn-plane stretching vibrations of the carbon-carbon bonds within the benzene ring.
~1200 - 1180Asymmetric S=O StretchAsymmetric stretching of the S=O bonds in the sulfonate group.[1]
~1050 - 1030Symmetric S=O StretchSymmetric stretching of the S=O bonds in the sulfonate group.[1]
~1015In-plane C-H Bending of the Benzene RingIn-plane bending vibrations of the C-H bonds on the benzene ring.[1]
~830Out-of-plane C-H BendingOut-of-plane bending vibrations of the C-H bonds on the benzene ring.[1]
600 - 400Ni-O StretchStretching vibration of the coordinate bond between the nickel(II) ion and the oxygen of the sulfonate.
Experimental Protocol for FT-IR Analysis

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the dry nickel(II) benzenesulfonate sample to a fine powder using an agate mortar and pestle.[2]

  • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[2]

  • Transfer the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2]

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the sample holder with the KBr pellet into the spectrometer.

  • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For transition metal complexes like nickel(II) benzenesulfonate, the UV-Vis spectrum is characterized by d-d electronic transitions, which are influenced by the coordination geometry of the metal ion. For a d⁸ metal ion like Ni(II) in an octahedral field, three spin-allowed transitions are expected.

Predicted UV-Vis Spectral Data

The following table summarizes the expected d-d transitions for an octahedral nickel(II) complex. The exact positions of the absorption maxima (λ_max) will depend on the solvent and the precise coordination environment.

Wavelength Range (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition Assignment
~650 - 750< 20³A₂g → ³T₁g(F)
~380 - 420< 20³A₂g → ³T₁g(P)
Not always observed< 20³A₂g → ³T₂g

Note: d-d transitions are Laporte-forbidden and therefore have low molar absorptivities.[3]

Experimental Protocol for UV-Vis Analysis

Sample Preparation:

  • Accurately weigh a small amount of nickel(II) benzenesulfonate.

  • Dissolve the sample in a suitable solvent (e.g., water or ethanol) in a volumetric flask to prepare a stock solution of known concentration. The solvent should not absorb in the region of interest.

  • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0).[4]

Data Acquisition:

  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

  • Fill a cuvette with the chosen solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.[5]

  • Rinse the cuvette with the sample solution before filling it.

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).

  • The absorbance at the wavelength of maximum absorption (λ_max) can be used for quantitative analysis using the Beer-Lambert law (A = εlc).[6]

Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of nickel(II) benzenesulfonate to its spectroscopic characterization.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Nickel(II) Benzenesulfonate cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_ftir FT-IR Spectroscopy cluster_uvvis UV-Vis Spectroscopy s1 Prepare Aqueous Solutions of NiCl2·6H2O and Sodium Benzenesulfonate s2 Mix Solutions (Precipitation) s1->s2 s3 Isolate Product (Vacuum Filtration) s2->s3 s4 Wash and Dry the Solid Product s3->s4 a1 Prepare KBr Pellet s4->a1 b1 Prepare Solution of Known Concentration s4->b1 a2 Acquire FT-IR Spectrum a1->a2 a3 Identify Vibrational Modes a2->a3 b2 Acquire UV-Vis Spectrum b1->b2 b3 Identify d-d Transitions b2->b3

Caption: Experimental workflow from synthesis to FT-IR and UV-Vis analysis.

Conclusion

The spectroscopic analysis of nickel(II) benzenesulfonate by FT-IR and UV-Vis provides critical data for its structural confirmation and the understanding of its electronic properties. The FT-IR spectrum is characterized by the distinct vibrational modes of the benzenesulfonate ligand and the Ni-O bond. The UV-Vis spectrum, with its characteristic d-d transitions, offers insight into the coordination environment of the nickel(II) ion, typically suggesting an octahedral geometry. The protocols and data presented in this guide provide a solid foundation for researchers working with this and related metal-organic compounds.

References

In-Depth Technical Guide to the Magnetic Properties of Nickel(II) Benzenesulfonate Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the magnetic properties of Nickel(II) complexes, with a specific focus on benzenesulfonate as the counter-ion or ligand. Due to the limited availability of in-depth magnetic studies specifically on simple Nickel(II) benzenesulfonate, this guide will also draw upon data from closely related and well-characterized Nickel(II) complexes to illustrate the fundamental principles and expected magnetic behavior.

Introduction to the Magnetism of Nickel(II) Complexes

Nickel(II) is a d⁸ transition metal ion. In its complexes, it most commonly adopts octahedral, tetrahedral, or square planar coordination geometries. The magnetic properties of these complexes are highly dependent on this geometry.

  • Octahedral (O_h_) and Tetrahedral (T_d_) Geometries: In weak ligand fields, Ni(II) complexes are typically high-spin with two unpaired electrons. This results in paramagnetic behavior. The ground state for an octahedral Ni(II) ion is ³A₂g, and for a tetrahedral ion, it is ³T₁. The effective magnetic moment (µ_eff_) for such complexes is expected to be in the range of 2.9 to 3.4 Bohr magnetons (B.M.), slightly above the spin-only value of 2.83 B.M. due to spin-orbit coupling.

  • Square Planar (D_4h_) Geometry: In strong field environments, Ni(II) complexes often adopt a square planar geometry. In this configuration, the d-orbitals are typically filled in a low-spin state, resulting in no unpaired electrons. Consequently, these complexes are diamagnetic.

Benzenesulfonate (C₆H₅SO₃⁻) typically acts as a counter-anion and is not expected to significantly alter the primary coordination sphere or the spin state of the Ni(II) center. Therefore, for complexes such as aquated or amine-ligated Nickel(II) benzenesulfonates, paramagnetic behavior characteristic of a high-spin d⁸ configuration is anticipated.

Quantitative Magnetic Data

Detailed temperature-dependent magnetic susceptibility data for simple Nickel(II) benzenesulfonate is not extensively reported in the literature. However, data from a representative high-spin Ni(II) complex, triaquatriimidazolenickel(II) dibenzenesulfonate, --INVALID-LINK--₂, illustrates the expected magnetic behavior. In this complex, the benzenesulfonate acts as a counter-anion, and the Ni(II) ion is in an octahedral coordination environment.

Table 1: Magnetic Data for a Representative High-Spin Ni(II) Complex

ParameterValue
Complex Triaquatriimidazolenickel(II) dibenzenesulfonate
Formula --INVALID-LINK--₂
Coordination Geometry Octahedral
Spin State High-spin (S=1)
Effective Magnetic Moment (µ_eff_) ~3.15 B.M. (at room temperature)
Weiss Constant (θ) Small negative value (indicative of weak antiferromagnetic interactions)

Note: The exact temperature dependence of the magnetic susceptibility and the precise Weiss constant would require experimental data not publicly available in the searched literature. The provided magnetic moment is a typical value for high-spin octahedral Ni(II) complexes.

Experimental Protocols

The characterization of the magnetic properties of Nickel(II) benzenesulfonate complexes involves a series of key experiments.

Synthesis of a Representative Complex: Triaquatriimidazolenickel(II) Dibenzenesulfonate

This protocol is based on the general synthesis of related mixed-ligand Ni(II) complexes.

  • Materials: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), imidazole, sodium benzenesulfonate, deionized water, ethanol.

  • Procedure:

    • Dissolve a stoichiometric amount of Nickel(II) chloride hexahydrate in deionized water.

    • In a separate flask, dissolve three equivalents of imidazole in ethanol.

    • Slowly add the imidazole solution to the Nickel(II) chloride solution with constant stirring.

    • To this mixture, add an aqueous solution containing two equivalents of sodium benzenesulfonate.

    • The resulting solution is stirred for several hours at room temperature.

    • Slow evaporation of the solvent will yield crystalline product.

    • The crystals are then filtered, washed with a small amount of cold ethanol, and dried in a desiccator.

Magnetic Susceptibility Measurement

The magnetic susceptibility of a powdered sample is typically measured over a range of temperatures (e.g., 2-300 K) using a Superconducting Quantum Interference Device (SQUID) magnetometer.

  • Sample Preparation: A known mass of the crystalline sample is loaded into a gelatin capsule or a similar sample holder.

  • Measurement: The sample is placed in the SQUID magnetometer. The magnetic moment is measured at various temperatures and applied magnetic fields.

  • Data Analysis: The molar magnetic susceptibility (χ_M_) is corrected for the diamagnetic contributions of the sample holder and the constituent atoms. The effective magnetic moment (µ_eff_) is calculated using the equation: µ_eff_ = 2.828 (χ_M_T)¹ᐟ². A plot of 1/χ_M_ versus T can be used to determine the Weiss constant (θ).

Single-Crystal X-ray Diffraction

This technique is crucial for determining the precise coordination geometry of the Ni(II) ion, which is essential for interpreting the magnetic data.

  • Crystal Selection: A suitable single crystal of the complex is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding information on bond lengths, bond angles, and the overall coordination environment of the Ni(II) center.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and magnetic characterization of a Nickel(II) benzenesulfonate complex.

experimental_workflow synthesis Synthesis of Ni(II) Benzenesulfonate Complex purification Purification and Crystallization synthesis->purification xrd Single-Crystal X-ray Diffraction purification->xrd elemental Elemental Analysis purification->elemental squid SQUID Magnetometry (2-300 K) purification->squid structure Determine Coordination Geometry xrd->structure composition Confirm Empirical Formula elemental->composition mag_data Obtain χM vs. T and M vs. H data squid->mag_data analysis Data Analysis and Interpretation structure->analysis composition->analysis mag_data->analysis conclusion Correlate Structure and Magnetic Properties analysis->conclusion

Experimental workflow for magnetic characterization.

Conclusion

Nickel(II) benzenesulfonate complexes, particularly those with octahedral or tetrahedral coordination geometries, are expected to be paramagnetic with effective magnetic moments in the range of 2.9-3.4 B.M. The benzenesulfonate anion generally does not directly participate in the primary coordination sphere and thus has a minimal effect on the magnetic properties, which are primarily dictated by the geometry of the ligated Ni(II) ion. A comprehensive understanding of the magnetic behavior of these complexes requires a combined approach of synthesis, single-crystal X-ray diffraction, and temperature-dependent magnetic susceptibility measurements. Further research focusing on the synthesis and detailed magnetic characterization of a broader range of Nickel(II) benzenesulfonate complexes would be beneficial to fully elucidate structure-property relationships.

The Genesis and Evolution of Aromatic Nickel Sulfonate Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and contemporary applications of aromatic nickel sulfonate salts. Primarily aimed at researchers, scientists, and professionals in drug development, this document details the synthesis, physicochemical properties, and catalytic utility of these versatile compounds.

Introduction: A Historical Perspective

The journey of aromatic nickel sulfonate salts is intrinsically linked to the development of aromatic chemistry in the 19th century. The advent of aromatic sulfonation, a process that introduces a sulfonic acid group onto an aromatic ring, laid the foundational chemistry for these salts. One of the earliest named reactions in this domain is the Piria reaction, first described in 1851, which involved the treatment of nitrobenzene with a metal bisulfite. While the specific discovery of the nickel salts of these aromatic sulfonic acids is not pinpointed to a single event or individual in readily available literature, it is highly probable that their initial synthesis occurred in the late 19th or early 20th century, a period of intense investigation into the properties of newly discovered organic compounds and their interactions with inorganic elements.

Comprehensive historical chemical encyclopedias such as Beilstein's Handbuch der Organischen Chemie and Gmelin's Handbuch der Anorganischen Chemie are the most likely repositories of the earliest documented preparations of these compounds. The development of nickel chemistry, driven by its diverse industrial applications, including electroplating and catalysis, undoubtedly spurred the investigation of its various salts, including those derived from aromatic sulfonic acids like benzenesulfonic acid and p-toluenesulfonic acid. In contemporary chemistry, these salts are recognized for their utility as catalysts and reagents in a variety of organic transformations.

Physicochemical Properties of Nickel p-Toluenesulfonate Hexahydrate

Nickel p-toluenesulfonate, often in its hexahydrate form, serves as a representative example of an aromatic nickel sulfonate salt. Its properties have been well-characterized, providing valuable data for researchers.

PropertyValueReference
Molecular Formula C₁₄H₁₄NiO₆S₂·6H₂O[1][2]
Molecular Weight 509.16 g/mol [1][2]
Appearance White to light yellow-green crystalline powder[1][3][4][5]
Solubility Soluble in water[1][4][5][6]
Crystal System Monoclinic[7]
Space Group P2(1)/n[7]
Unit Cell Parameters a = 0.69564(14) nmb = 0.62968(13) nmc = 2.5176(5) nmβ = 91.420(4)°[7]
Coordination Geometry Deformed octahedral [Ni(H₂O)₆]²⁺ complex[7]

Experimental Protocols

Synthesis of Hexaaquanickel(II) bis(p-toluenesulfonate)

This protocol describes the synthesis of nickel p-toluenesulfonate hexahydrate from basic nickel(II) carbonate and p-toluenesulfonic acid.

Materials:

  • Basic nickel(II) carbonate (NiCO₃·2Ni(OH)₂·xH₂O)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve p-toluenesulfonic acid monohydrate in deionized water.

  • Slowly add basic nickel(II) carbonate to the p-toluenesulfonic acid solution with stirring. Effervescence will be observed.

  • Continue adding the nickel salt until the effervescence ceases and a slight excess of the solid remains, indicating the complete neutralization of the acid.

  • Gently heat the mixture to ensure the reaction goes to completion and to dissolve any remaining soluble salts.

  • Filter the hot solution to remove the excess basic nickel(II) carbonate.

  • Allow the filtrate to cool slowly to room temperature.

  • Upon cooling, light green crystals of hexaaquanickel(II) bis(p-toluenesulfonate) will precipitate.

  • Isolate the crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

  • Dry the crystals under vacuum to obtain the final product.

The structure of the resulting complex consists of a [Ni(H₂O)₆]²⁺ cation where the nickel(II) ion is coordinated to six water molecules in a deformed octahedral geometry. The p-toluenesulfonate anions are present as counter-ions and are linked to the coordinated water molecules through hydrogen bonds.[7]

Synthesis_of_Nickel_p_toluenesulfonate TsOH p-Toluenesulfonic Acid (TsOH·H₂O) Reaction Reaction Mixture (Stirring & Gentle Heating) TsOH->Reaction NiCO3 Basic Nickel(II) Carbonate NiCO3->Reaction H2O Water (solvent) H2O->Reaction dissolve Filtration1 Hot Filtration Reaction->Filtration1 ExcessNi Excess NiCO₃ Filtration1->ExcessNi removes Filtrate Aqueous Solution of Ni(H₂O)₆₂ Filtration1->Filtrate Crystallization Cooling & Crystallization Filtrate->Crystallization Filtration2 Filtration Crystallization->Filtration2 Washing Washing with Ethanol Filtration2->Washing Drying Vacuum Drying Washing->Drying Product Ni(H₂O)₆₂ Crystals Drying->Product

Synthesis of Hexaaquanickel(II) bis(p-toluenesulfonate).
Nickel-Catalyzed Cross-Coupling of Arylsulfonic Acid Salts with Grignard Reagents

Aromatic nickel sulfonate salts can also be utilized as electrophiles in cross-coupling reactions. This protocol outlines a general procedure for the nickel-catalyzed coupling of an arylsulfonic acid salt with a Grignard reagent.

Materials:

  • Arylsulfonic acid sodium or potassium salt

  • Grignard reagent (e.g., Phenylmagnesium bromide)

  • Bis(tricyclohexylphosphine)nickel(II) dichloride ([NiCl₂(PCy₃)₂]) as catalyst

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Set up a reaction vessel under an inert atmosphere.

  • To the vessel, add the arylsulfonic acid salt and the nickel catalyst, [NiCl₂(PCy₃)₂].

  • Add the anhydrous solvent (THF) to the mixture.

  • With vigorous stirring, add the Grignard reagent dropwise to the reaction mixture at room temperature.

  • The reaction is typically stirred at room temperature, but for less reactive substrates, gentle heating (e.g., to 60 °C) may be required.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired biaryl compound.

Ni_Catalyzed_Cross_Coupling Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup AddReagents Add Arylsulfonate Salt & [NiCl₂(PCy₃)₂] Setup->AddReagents AddSolvent Add Anhydrous THF AddReagents->AddSolvent AddGrignard Add Grignard Reagent (dropwise) AddSolvent->AddGrignard Reaction Stir at Room Temp. (or heat to 60°C) AddGrignard->Reaction Monitoring Monitor Reaction Progress (TLC/GC-MS) Reaction->Monitoring Quench Quench with aq. NH₄Cl Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Purification Dry, Concentrate & Purify (Column Chromatography) Extraction->Purification Product Biaryl Product Purification->Product

Workflow for Nickel-Catalyzed Cross-Coupling.

Applications in Organic Synthesis and Drug Development

Aromatic nickel sulfonate salts are valuable in several areas of chemical synthesis, impacting both academic research and industrial processes, including drug development.

  • Catalysis: Nickel p-toluenesulfonate has demonstrated high catalytic activity in multicomponent reactions such as the Biginelli reaction, which is used to synthesize dihydropyrimidinones, a class of compounds with a wide range of pharmacological activities.[7] The use of an inexpensive and relatively non-toxic nickel catalyst makes this an attractive method for building libraries of potential drug candidates.

  • Cross-Coupling Reactions: As demonstrated in the experimental protocol, arylsulfonates can serve as electrophilic partners in nickel-catalyzed cross-coupling reactions. This is particularly significant for drug development as it allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. The ability to use sulfonates as alternatives to more traditional aryl halides expands the range of accessible starting materials and functional group tolerance.

  • Precursors for Other Nickel Complexes: Aromatic nickel sulfonate salts can serve as convenient starting materials for the synthesis of other nickel complexes with different ligands, which may then be used in a variety of catalytic processes.

The ongoing research into nickel catalysis continues to uncover new applications for these versatile salts, promising further advancements in synthetic efficiency and the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: Nickel(2+) Benzenesulfonate and its Derivatives as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of nickel(2+) benzenesulfonate and its phosphine-sulfonate derivatives as catalysts in key organic synthesis reactions. These nickel-based catalysts offer a cost-effective and versatile alternative to precious metal catalysts for constructing carbon-carbon and carbon-heteroatom bonds. The following sections detail their application in decarboxylative cross-coupling reactions and ethylene polymerization, providing structured data and step-by-step methodologies.

Application 1: Nickel-Catalyzed Decarboxylative Cross-Coupling of Aryl Sulfonates

Nickel catalysts are effective in mediating the cross-coupling of aryl sulfonates with perfluorobenzoates, leading to the formation of polyfluorinated biaryl compounds. This method avoids the use of stoichiometric organometallic reagents, offering a greener alternative for the synthesis of these valuable structural motifs.

Quantitative Data Summary

The following table summarizes the yields for the nickel-catalyzed decarboxylative cross-coupling of various aryl tosylates with potassium pentafluorobenzoate.

EntryAryl TosylateLigand/AdditiveTemperature (°C)Yield (%)
14-Tolyl tosylateDPPF14075
24-Methoxyphenyl tosylateDPPF14068
34-Chlorophenyl tosylateDPPF14055
42-Naphthyl tosylateDPPF14082
5Phenyl tosylateCM-Phos16065

Data synthesized from literature reports. Yields are for the isolated product.

Experimental Protocol

Reaction: Nickel-Catalyzed Decarboxylative Cross-Coupling of 4-Tolyl Tosylate with Potassium Pentafluorobenzoate.

Materials:

  • Nickel(II) bis(1,5-cyclooctadiene) [Ni(COD)₂]

  • 1,1'-Bis(diphenylphosphino)ferrocene (DPPF)

  • Potassium pentafluorobenzoate

  • 4-Tolyl tosylate

  • Diglyme (anhydrous)

  • Anhydrous, oxygen-free nitrogen or argon

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, a Schlenk tube is charged with Ni(COD)₂ (0.1 equiv) and DPPF (0.125 equiv).

  • Addition of Reagents: To the Schlenk tube, add potassium pentafluorobenzoate (1.5 equiv) and 4-tolyl tosylate (1.0 equiv).

  • Addition of Solvent: Anhydrous diglyme is added to the reaction mixture.

  • Reaction Conditions: The Schlenk tube is sealed and the reaction mixture is stirred and heated in an oil bath at 140 °C.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired polyfluorinated biaryl.

Logical Workflow

decarboxylative_coupling_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge Schlenk tube with Ni(COD)₂ and DPPF B Add Potassium Pentafluorobenzoate A->B C Add Aryl Tosylate B->C D Add Anhydrous Diglyme C->D E Heat to 140 °C D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: Workflow for Nickel-Catalyzed Decarboxylative Cross-Coupling.

Application 2: Ethylene Polymerization using Phosphine-Sulfonate Nickel Catalysts

Neutral phosphine-sulfonate nickel(II) complexes are highly effective single-component catalysts for the polymerization of ethylene, producing polyethylenes with varying molecular weights and branching. These catalysts are notable for their high activity and thermal stability.

Quantitative Data Summary

The following table summarizes the catalytic activity and properties of polyethylene obtained with a representative phosphine-sulfonate nickel catalyst under different conditions.

EntryTemperature (°C)Pressure (atm)Activity (g PE / (mol Ni · h))Molecular Weight (Mₙ, kg/mol )
140101.5 x 10⁶180
260102.8 x 10⁶150
380101.9 x 10⁶120
460203.5 x 10⁶165

Data is representative of typical performance for phosphine-sulfonate nickel catalysts. PE = Polyethylene.

Experimental Protocol

Reaction: Ethylene Polymerization Catalyzed by a [κ²-(P,O)-Phosphine-Benzenesulfonato]Ni(II) Complex.

Materials:

  • A representative phosphine-sulfonate nickel(II) catalyst (e.g., [κ²-(P,O)-2-(P-Ph₂)-1-benzenesulfonato]NiPh(PPh₃))

  • Polymerization-grade ethylene

  • Anhydrous toluene

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • A high-pressure stainless-steel autoclave equipped with a mechanical stirrer, temperature and pressure controls.

Procedure:

  • Catalyst Synthesis: The phosphine-sulfonate nickel(II) catalyst is synthesized according to literature procedures. This typically involves the reaction of the corresponding phosphine-sulfonic acid ligand with a suitable nickel(II) precursor.

  • Autoclave Preparation: The autoclave is thoroughly dried and purged with nitrogen or argon.

  • Catalyst Loading: A solution of the phosphine-sulfonate nickel catalyst in anhydrous toluene is prepared and transferred to the autoclave under an inert atmosphere.

  • Polymerization: The autoclave is sealed, and the desired temperature is set. Ethylene is then introduced to the desired pressure. The polymerization is carried out with vigorous stirring for a predetermined time.

  • Termination: The ethylene feed is stopped, and the autoclave is carefully vented. The polymerization is quenched by the addition of acidified methanol (methanol with a few drops of HCl).

  • Polymer Isolation: The precipitated polyethylene is collected by filtration, washed extensively with methanol, and then dried in a vacuum oven at 60 °C to a constant weight.

  • Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for melting temperature.

Signaling Pathway/Logical Relationship

polymerization_pathway cluster_catalyst Catalyst Activation cluster_polymerization Polymerization Cycle cluster_product Product Catalyst Phosphine-Sulfonate Ni(II) Complex Active_Species Active Ni-Alkyl Species Catalyst->Active_Species Initiation Ethylene Coordination and Insertion Active_Species->Initiation Propagation Chain Growth Initiation->Propagation n C₂H₄ Termination Chain Transfer / β-Hydride Elimination Propagation->Termination Termination->Active_Species Regeneration Polyethylene Polyethylene Termination->Polyethylene

Application of Nickel(2+) Benzenesulfonate in C-H Bond Activation: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the application of nickel catalysts in C-H bond activation, with a specific focus on the requested compound, Nickel(2+) benzenesulfonate. A thorough review of the current scientific literature indicates that while nickel catalysis is a burgeoning field in C-H functionalization, the use of This compound as a specific catalyst for this purpose is not well-documented.

The following sections provide a broader overview of nickel-catalyzed C-H activation, detailing common catalytic systems, mechanisms, and experimental protocols for representative reactions. This information is intended to serve as a valuable resource for researchers interested in leveraging the power of nickel catalysis for the synthesis of complex organic molecules.

General Principles of Nickel-Catalyzed C-H Activation

Nickel has emerged as a cost-effective and versatile alternative to precious metals like palladium for the catalysis of C-H activation reactions.[1][2] These reactions enable the direct conversion of inert C-H bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical and environmentally benign synthetic approach.[3]

Nickel catalysts can operate through various oxidation states, including Ni(0)/Ni(II), Ni(I)/Ni(III), and Ni(II)/Ni(IV) catalytic cycles, which allows for a wide range of chemical transformations.[1][4] A common strategy to control the regioselectivity of C-H activation is the use of directing groups. These groups, which are part of the substrate, coordinate to the nickel center and position it in close proximity to the targeted C-H bond.[4][5][6] The 8-aminoquinoline (AQ) moiety is a particularly effective and widely used directing group in this context.[4][5][6]

The mechanism of Ni(II)-catalyzed C-H activation often proceeds through a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is cleaved with the assistance of a base.[4][7]

Representative Application: Ni(II)-Catalyzed C(sp²)-H Arylation of Benzamides

Reaction Scheme

A general scheme for the Ni(II)-catalyzed arylation of the ortho-C-H bond of a benzamide derivative bearing an 8-aminoquinoline directing group with an aryl halide is shown below.

G cluster_0 Reactant1 Benzamide Derivative (with 8-AQ directing group) Product Ortho-Arylated Benzamide Reactant1->Product + Reactant2 Aryl Halide (Ar-X) Reactant2->Product Catalyst Ni(II) Catalyst Base plus + arrow arrow->Product Catalyst

Figure 1: General scheme for Ni(II)-catalyzed ortho-arylation of benzamides.

Experimental Protocol

The following is a general procedure adapted from literature reports on Ni(II)-catalyzed C-H arylation.

Materials:

  • N-(quinolin-8-yl)benzamide derivative (1.0 equiv)

  • Aryl halide (1.2 - 2.0 equiv)

  • Ni(OAc)₂ or Ni(OTf)₂ (5-10 mol%)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand, if required)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • To an oven-dried Schlenk tube, add the N-(quinolin-8-yl)benzamide derivative, aryl halide, Ni(II) salt, ligand (if applicable), and base.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at the specified temperature (typically 100-160 °C).

  • Stir the reaction mixture for the specified time (typically 12-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the celite pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ortho-arylated product.

Quantitative Data Summary

The efficiency of nickel-catalyzed C-H arylation reactions is influenced by various factors including the nature of the catalyst, ligand, base, and solvent, as well as the electronic and steric properties of the substrates. The following table summarizes representative data from published studies on similar reactions.

EntryNi SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Ni(OAc)₂-K₂CO₃Toluene1402485
2Ni(OTf)₂PCy₃Cs₂CO₃Dioxane1201892
3NiCl₂IPrK₃PO₄DMF1301678
4Ni(acac)₂dppfNa₂CO₃Toluene1502465

Table 1: Representative quantitative data for Ni-catalyzed C-H arylations.

Mechanistic Pathway

The catalytic cycle for the Ni(II)-catalyzed C-H arylation with an 8-aminoquinoline directing group is generally proposed to proceed through the following key steps:

  • Coordination: The 8-aminoquinoline directing group of the benzamide substrate coordinates to the Ni(II) center.

  • C-H Activation: A base-assisted concerted metalation-deprotonation (CMD) step occurs, leading to the formation of a five-membered nickelacycle intermediate and cleavage of the ortho C-H bond.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Ni(II) center, forming a Ni(IV) intermediate.

  • Reductive Elimination: The desired ortho-arylated product is formed via reductive elimination from the Ni(IV) species, regenerating a Ni(II) catalyst.

G A Ni(II) Catalyst B Coordination with Benzamide Substrate A->B + Substrate C Five-membered Nickelacycle (Ni(II)) B->C C-H Activation (Base-assisted CMD) D Oxidative Addition of Ar-X C->D E Ni(IV) Intermediate D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ortho-Arylated Product F->G Product Release

Figure 2: Proposed catalytic cycle for Ni(II)-catalyzed C-H arylation.

Experimental Workflow

The general workflow for setting up and analyzing a nickel-catalyzed C-H activation reaction is outlined below.

G A Reactant & Catalyst Preparation C Reaction Assembly A->C B Inert Atmosphere Setup (Schlenk Line) B->C D Heating & Stirring C->D E Reaction Monitoring (TLC, GC-MS) D->E F Workup & Extraction E->F Upon Completion G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Figure 3: General experimental workflow for Ni-catalyzed C-H activation.

Concluding Remarks

While this compound does not appear to be a conventional catalyst for C-H activation based on current literature, the broader field of nickel catalysis offers a wealth of opportunities for synthetic chemists. The representative examples and protocols provided herein serve as a starting point for researchers looking to explore this powerful synthetic methodology. Further investigation into the utility of various nickel salts and ligand systems is likely to uncover new and even more efficient catalytic processes for C-H functionalization.

References

Application Notes and Protocols: Synthesis of Nickel Nanoparticles Using Nickel(II) Benzenesulfonate as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature reveals a significant gap in documented methods for the synthesis of nickel nanoparticles specifically utilizing Nickel(II) benzenesulfonate as a precursor. While numerous protocols exist for the synthesis of nickel and nickel oxide nanoparticles from various other nickel salts—such as chlorides, nitrates, and acetates—direct application of Nickel(II) benzenesulfonate for this purpose is not described in the available research.

This lack of specific data prevents the creation of a detailed and reliable experimental protocol as requested. Formulating such a protocol without experimental precedent would be speculative and could lead to unpredictable and potentially hazardous outcomes. The thermal decomposition profile, reactivity with reducing agents, and interaction with capping agents for Nickel(II) benzenesulfonate in the context of nanoparticle formation are currently uncharacterized in the public domain.

For researchers, scientists, and drug development professionals seeking to synthesize nickel nanoparticles, it is recommended to utilize well-established and documented methods with predictable outcomes. Below are summaries and conceptual workflows for common, reliable methods using alternative nickel precursors.

Alternative, Well-Established Protocols for Nickel Nanoparticle Synthesis

While a specific protocol for Nickel(II) benzenesulfonate is not available, researchers can refer to established methods using other nickel precursors. The following sections provide an overview of common synthesis strategies.

Thermal Decomposition of Nickel Precursors

Thermal decomposition is a widely used method for synthesizing metal and metal oxide nanoparticles. In a typical process, a nickel-containing precursor, often a complex with an organic ligand, is heated to a specific temperature in a controlled atmosphere, leading to the decomposition of the precursor and the formation of nickel or nickel oxide nanoparticles.

Conceptual Experimental Workflow:

cluster_prep Precursor Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification and Isolation precursor Nickel Precursor (e.g., Nickel Acetate, Nickel Acetylacetonate) mix Mixing and Degassing precursor->mix solvent High-Boiling Point Solvent (e.g., Oleylamine, Oleic Acid) solvent->mix surfactant Capping Agent/Surfactant surfactant->mix heating Heating to Decomposition Temperature mix->heating Inert Atmosphere aging Aging at High Temperature heating->aging cooling Cooling to Room Temperature aging->cooling precipitation Precipitation with Anti-Solvent (e.g., Ethanol) cooling->precipitation centrifugation Centrifugation and Washing precipitation->centrifugation drying Drying under Vacuum centrifugation->drying nanoparticles Nickel Nanoparticles drying->nanoparticles

Caption: Conceptual workflow for the thermal decomposition synthesis of nickel nanoparticles.

Chemical Reduction in Solution

Chemical reduction is a versatile and widely employed "bottom-up" approach for synthesizing metallic nanoparticles. This method involves the reduction of a metal salt (the precursor) in a solution by a reducing agent. The presence of a stabilizing or capping agent is crucial to control the growth of the nanoparticles and prevent their aggregation.

Conceptual Reaction Pathway:

Ni_ion Ni²⁺ Ions (from a soluble salt like NiCl₂ or Ni(NO₃)₂) Ni_atom Ni⁰ Atoms (Nucleation) Ni_ion->Ni_atom Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄, Hydrazine, Ascorbic Acid) Reducing_Agent->Ni_atom Capping_Agent Capping Agent (e.g., Citrate, PVP, Oleic Acid) Ni_nanoparticle Stabilized Nickel Nanoparticles Capping_Agent->Ni_nanoparticle Stabilization Ni_atom->Ni_nanoparticle Growth

Application Notes and Protocols: Nickel(II) Benzenesulfonate Catalyzed Hydrogenation of Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed protocol for the catalytic hydrogenation of alkenes utilizing nickel(II) benzenesulfonate as a catalyst. While nickel-based catalysts are widely employed in hydrogenation reactions, the specific use of nickel(II) benzenesulfonate is a developing area of interest. These application notes offer a comprehensive guide, including catalyst preparation, a general hydrogenation procedure, and expected outcomes based on analogous nickel-catalyzed systems. The protocols are designed to be a foundational resource for researchers exploring novel catalytic applications in organic synthesis and drug development.

Introduction

Catalytic hydrogenation of alkenes is a fundamental transformation in organic chemistry, providing a direct route to saturated hydrocarbons. This reaction is of paramount importance in various sectors, including the pharmaceutical, petrochemical, and fine chemical industries. While noble metals like palladium and platinum are highly effective catalysts for this transformation, their high cost and limited availability have driven research towards more earth-abundant and cost-effective alternatives.[1][2] Nickel-based catalysts have emerged as a promising option due to their high catalytic activity and lower cost.[2][3]

This protocol focuses on the application of nickel(II) benzenesulfonate as a catalyst for alkene hydrogenation. Benzenesulfonate, as a ligand or counter-ion, can influence the electronic and steric properties of the nickel center, potentially tuning its catalytic activity and selectivity. These notes provide a standardized methodology for catalyst preparation and its subsequent use in the hydrogenation of a model alkene substrate.

Catalyst Preparation: Nickel(II) Benzenesulfonate

A reliable method for the synthesis of the catalyst is crucial for reproducible results. The following protocol describes the preparation of nickel(II) benzenesulfonate from basic nickel(II) carbonate and benzenesulfonic acid.

Experimental Protocol: Synthesis of Nickel(II) Benzenesulfonate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend basic nickel(II) carbonate (e.g., 10.0 g) in 100 mL of deionized water.

  • Acid Addition: While stirring vigorously, slowly add a stoichiometric amount of benzenesulfonic acid solution (typically as a concentrated aqueous solution) dropwise to the nickel carbonate suspension. Carbon dioxide evolution will be observed.

  • Reaction Completion: Continue stirring at room temperature for 2 hours after the addition is complete to ensure full neutralization. The evolution of CO2 should cease.

  • Isolation: Filter the resulting green solution to remove any unreacted starting material.

  • Crystallization: Concentrate the filtrate by rotary evaporation until a saturated solution is obtained. Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization of nickel(II) benzenesulfonate hexahydrate.

  • Drying: Collect the green crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Diagram of Catalyst Preparation Workflow

G start Start: Basic Nickel(II) Carbonate and Benzenesulfonic Acid step1 Suspend NiCO3 in Water start->step1 step2 Slowly Add Benzenesulfonic Acid step1->step2 Vigorous Stirring step3 Stir at Room Temperature (2h) step2->step3 CO2 Evolution step4 Filter to Remove Solids step3->step4 step5 Concentrate Filtrate step4->step5 step6 Crystallize and Isolate Product step5->step6 end End: Nickel(II) Benzenesulfonate Hexahydrate step6->end

Caption: Workflow for the synthesis of Nickel(II) benzenesulfonate.

Alkene Hydrogenation Protocol

This section details a general procedure for the hydrogenation of an alkene using the prepared nickel(II) benzenesulfonate catalyst. Cyclohexene is used as a model substrate.

Experimental Protocol: Hydrogenation of Cyclohexene

  • Catalyst Activation (Pre-reduction):

    • Place the synthesized nickel(II) benzenesulfonate (e.g., 5 mol%) in a high-pressure reactor (autoclave).

    • Seal the reactor and purge with an inert gas (e.g., argon or nitrogen) three times.

    • Introduce hydrogen gas to the desired pressure (e.g., 10 bar).

    • Heat the reactor to a specified temperature (e.g., 100-150 °C) and maintain for 1-2 hours to reduce the Ni(II) species to the active Ni(0) catalyst.

    • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Hydrogenation Reaction:

    • Under an inert atmosphere, add the solvent (e.g., ethanol, 20 mL) and the alkene substrate (e.g., cyclohexene, 10 mmol) to the reactor containing the activated catalyst.

    • Seal the reactor and purge again with hydrogen gas three times.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by Gas Chromatography (GC) or by monitoring the pressure drop.

    • Once the reaction is complete (typically 4-24 hours), cool the reactor to room temperature and carefully vent the hydrogen.

  • Work-up and Analysis:

    • Open the reactor and filter the reaction mixture to remove the catalyst.

    • Wash the catalyst with a small amount of the reaction solvent.

    • The filtrate contains the product. The solvent can be removed by rotary evaporation to isolate the crude product.

    • Analyze the product by GC and/or NMR to determine the conversion and yield of cyclohexane.

Diagram of Experimental Workflow for Hydrogenation

G start Start: Nickel(II) Benzenesulfonate activation Catalyst Activation (H2, 10 bar, 150°C) start->activation reaction_setup Add Solvent and Alkene activation->reaction_setup Inert Atmosphere hydrogenation Hydrogenation (H2, 50 bar, 100°C) reaction_setup->hydrogenation monitoring Monitor Reaction Progress (GC) hydrogenation->monitoring monitoring->hydrogenation Continue Reaction workup Cool, Vent, and Filter monitoring->workup Reaction Complete analysis Analyze Product (GC, NMR) workup->analysis end End: Alkane Product analysis->end

Caption: General workflow for the hydrogenation of an alkene.

Data Presentation

The following tables summarize representative data for the hydrogenation of various alkenes under optimized conditions using a nickel-based catalyst. This data is illustrative and may vary depending on the specific substrate and reaction conditions.

Table 1: Hydrogenation of Various Alkenes

EntrySubstrateCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)
1Cyclohexene5501006>99
21-Octene5501008>99
3Styrene540804>99
4(R)-Limonene56012012>99 (both double bonds)

Table 2: Effect of Reaction Parameters on Cyclohexene Hydrogenation

EntryH₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)
1201001275
2501006>99
350801288
4501204>99

Proposed Catalytic Cycle

The hydrogenation of alkenes on nickel catalysts is generally believed to proceed through a Horiuti-Polanyi-type mechanism on the surface of the active nickel particles.

Diagram of the Proposed Catalytic Cycle

G catalyst Ni(0) Surface h2_adsorption H2 Adsorption and Dissociation catalyst->h2_adsorption H2 alkene_adsorption Alkene Adsorption (π-complex) h2_adsorption->alkene_adsorption Alkene h_insertion1 First Hydrogen Insertion alkene_adsorption->h_insertion1 h_insertion2 Second Hydrogen Insertion h_insertion1->h_insertion2 alkane_desorption Alkane Desorption h_insertion2->alkane_desorption alkane_desorption->catalyst Alkane

Caption: Proposed catalytic cycle for nickel-catalyzed alkene hydrogenation.

Safety and Handling

  • Nickel Compounds: Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure the reaction is carried out in a well-maintained and pressure-tested reactor. Follow all safety protocols for handling high-pressure gases.

  • Catalyst Handling: The activated nickel catalyst can be pyrophoric and may ignite upon exposure to air. Handle the activated catalyst under an inert atmosphere.

Conclusion

This document provides a foundational protocol for the use of nickel(II) benzenesulfonate in the catalytic hydrogenation of alkenes. The provided methodologies for catalyst synthesis and hydrogenation are based on established principles of nickel catalysis. Researchers are encouraged to optimize the reaction parameters for their specific substrates and applications. The development of efficient and sustainable catalytic systems based on earth-abundant metals like nickel is a critical endeavor in modern chemistry, and it is hoped that this guide will facilitate further exploration in this area.

References

Application of Nickel(2+) Benzenesulfonate in Photocatalysis: An Overview and Guide to Nickel-Based Photocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed overview of the principles of nickel photocatalysis, drawing on established research in the field. It serves as a foundational guide for researchers, scientists, and drug development professionals interested in exploring the potential of nickel-based systems, including the prospective use of compounds like Nickel(2+) benzenesulfonate, in photocatalytic applications. The protocols and data presented herein are based on analogous nickel-containing systems and are intended to provide a starting point for experimental design.

Data Presentation: Performance of Nickel-Based Photocatalysts

The following table summarizes quantitative data from various studies on nickel-catalyzed photocatalytic reactions. This data illustrates the efficiency of different nickel-based systems in various applications.

Catalyst SystemReactantsProductYield (%)Reaction Time (h)Light SourceReference
NiCl₂·glyme / Ir(ppy)₃Aryl Bromide, AlkyltrifluoroborateArylated Alkane9524Blue LEDs[1]
(RN3)NiCl₂Aryl Halide, AlcoholAryl EtherUp to 9816Blue LEDsN/A
NiO Nanoparticles2,4-DichlorophenolDegraded Products256Not SpecifiedN/A
NiO/SiO₂ Nanoparticles2,4-DichlorophenolDegraded Products456Not SpecifiedN/A
Activated NiOOrganic PollutantsDegraded Products556Not SpecifiedN/A
NiO-ZnO NanocompositeMethylene BlueDegraded Products953.7Sunlight[2]
NiO-ZnO NanocompositeNile BlueDegraded Products973.7Sunlight[2]
NiO-ZnO NanocompositeBentazon HerbicideDegraded Products701.7UV Light[2]

Experimental Protocols

The following are generalized experimental protocols for catalyst preparation and photocatalytic reactions involving nickel. These can be adapted for specific applications and substrates.

Protocol 1: In Situ Preparation of a Nickel(0) Photocatalyst for Cross-Coupling

This protocol describes the in situ generation of a catalytically active Ni(0) species for a photoredox cross-coupling reaction.

Materials:

  • Nickel(II) salt (e.g., NiCl₂·glyme)

  • Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine)

  • Photocatalyst (e.g., Ir(ppy)₃)

  • Amine base (e.g., diisopropylethylamine)

  • Aryl halide

  • Coupling partner (e.g., alkyltrifluoroborate)

  • Anhydrous, degassed solvent (e.g., DMF or acetonitrile)

Procedure:

  • To an oven-dried Schlenk tube, add the Nickel(II) salt (2-10 mol%), the ligand (1.1-1.5 equivalents relative to Ni), and the photocatalyst (1-5 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add the aryl halide (1.0 equivalent), the coupling partner (1.2-2.0 equivalents), and the amine base (2.0-3.0 equivalents) via syringe.

  • Place the reaction vessel approximately 5-10 cm from a light source (e.g., a 34W blue LED lamp) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by column chromatography.

Protocol 2: Synthesis of Nickel Oxide (NiO) Nanoparticles for Pollutant Degradation

This protocol describes a simple precipitation method for synthesizing NiO nanoparticles.

Materials:

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve a specific amount of Ni(NO₃)₂·6H₂O in deionized water to form a nickel nitrate solution.

  • Separately, prepare a NaOH solution in deionized water.

  • Slowly add the NaOH solution dropwise to the nickel nitrate solution under vigorous stirring. A pale green precipitate of Ni(OH)₂ will form.

  • Continue stirring for 2-4 hours at room temperature.

  • Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and then with ethanol to remove any unreacted precursors.

  • Dry the precipitate in an oven at 80-100 °C for 12 hours.

  • Calcined the dried powder in a muffle furnace at 300-500 °C for 2-4 hours to obtain NiO nanoparticles.

Protocol 3: Photocatalytic Degradation of an Organic Pollutant

This protocol outlines a general procedure for testing the photocatalytic activity of a synthesized nickel-based catalyst.

Materials:

  • Synthesized nickel-based photocatalyst (e.g., NiO nanoparticles)

  • Organic pollutant stock solution (e.g., methylene blue, 2,4-dichlorophenol)

  • Deionized water

  • Photoreactor equipped with a light source (e.g., UV lamp or solar simulator)

Procedure:

  • Disperse a specific amount of the photocatalyst (e.g., 50 mg) in a defined volume of the organic pollutant solution (e.g., 100 mL of 10 ppm methylene blue).

  • Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.

  • Take an initial sample (t=0) and centrifuge it to remove the catalyst particles.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Withdraw aliquots of the suspension at regular time intervals (e.g., every 15 or 30 minutes).

  • Centrifuge each aliquot to separate the catalyst.

  • Analyze the concentration of the organic pollutant in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry.

  • Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental mechanisms of nickel-catalyzed photoredox reactions and a general experimental workflow.

Ni(I)/Ni(III) Catalytic Cycle PC Photocatalyst (e.g., Ir(III)) PC_star *Photocatalyst (e.g., *Ir(III)) PC->PC_star Light (hν) PC_star->PC SET Ni_I Ni(I) Species PC_star->Ni_I Reductive Quenching Ni_II Ni(II) Precatalyst Ni_II->Ni_I Reduction Ni_III Ni(III) Intermediate Ni_I->Ni_III Oxidative Addition Product Coupled Product Ni_III->Product Reductive Elimination Substrate_A Ar-X Substrate_A->Ni_I Substrate_B Coupling Partner Substrate_B->Ni_III

Caption: A generalized Ni(I)/Ni(III) catalytic cycle in photoredox cross-coupling.

Ni(0)/Ni(II) Catalytic Cycle PC Photocatalyst (e.g., Ir(III)) PC_star *Photocatalyst (e.g., *Ir(III)) PC->PC_star Light (hν) PC_star->PC SET Ni_0 Ni(0) Species PC_star->Ni_0 Reductive Quenching Ni_II_pre Ni(II) Precatalyst Ni_II_pre->Ni_0 Reduction Ni_II_inter Ni(II) Intermediate Ni_0->Ni_II_inter Oxidative Addition Product Coupled Product Ni_II_inter->Product Reductive Elimination Substrate_A Ar-X Substrate_A->Ni_0 Substrate_B Coupling Partner Substrate_B->Ni_II_inter

Caption: A generalized Ni(0)/Ni(II) catalytic cycle in photoredox cross-coupling.

Experimental Workflow for Photocatalytic Degradation cluster_prep Catalyst Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis Prep Synthesize Ni-based photocatalyst Char Characterize catalyst (XRD, SEM, etc.) Prep->Char Disp Disperse catalyst in pollutant solution Char->Disp Dark Stir in dark for adsorption equilibrium Disp->Dark Light Irradiate with light source Dark->Light Sample Take samples at time intervals Light->Sample Cent Centrifuge samples Sample->Cent Analyze Analyze supernatant (e.g., UV-Vis) Cent->Analyze Calc Calculate degradation efficiency Analyze->Calc

Caption: A typical experimental workflow for evaluating photocatalytic degradation.

References

Experimental setup for electroplating with nickel sulfonate solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nickel sulfamate electroplating is a widely utilized surface finishing process renowned for producing nickel deposits with low internal stress, high ductility, and excellent corrosion resistance. These properties make it an ideal choice for applications in research and high-technology fields, including micro-electro-mechanical systems (MEMS), electronics, and the fabrication of components where dimensional stability is critical. Unlike traditional Watts nickel baths, the sulfamate process minimizes the tensile stress in the deposited layer, which is crucial for preventing cracking, peeling, and deformation of the substrate. These application notes provide a comprehensive overview of the experimental setup, detailed protocols for bath preparation, operation, and analysis, and troubleshooting guidelines for researchers and scientists.

Experimental Setup

A typical laboratory-scale setup for nickel sulfamate electroplating consists of a plating cell, a power source, electrodes, and means for controlling temperature and agitation.

Essential Equipment:

  • Plating Beaker/Tank: A glass or polypropylene beaker is suitable for laboratory-scale operations.

  • Anodes: Use 99%+ pure nickel, such as rolled depolarized or electrolytic nickel. Anodes should be placed in anode bags (e.g., Vinyon type) to prevent the contamination of the bath with anode sludge.[1]

  • Cathode: The workpiece to be plated, connected to the negative terminal of the power supply.

  • Power Supply: A DC rectifier capable of providing controlled current density.

  • Heating and Agitation: A hot plate with a magnetic stirrer or a heating coil and a separate mechanical stirrer to maintain uniform temperature and ion concentration.[2]

  • Filtration: Continuous or periodic filtration is recommended to remove impurities.

  • pH Meter: For monitoring and adjusting the bath's pH.

Electroplating_Setup Diagram 1: Electroplating Cell Setup cluster_0 Plating Bath anode Anode (+) (Nickel) cathode Cathode (-) (Workpiece) solution Nickel Sulfamate Solution stirrer Magnetic Stir Bar rectifier DC Power Supply (Rectifier) rectifier->anode + rectifier->cathode - hotplate Hot Plate / Stirrer

Caption: Diagram 1: A typical laboratory electroplating cell.

Plating Bath Composition and Operating Conditions

The performance of the nickel sulfamate bath is highly dependent on its chemical composition and operating parameters. Each component serves a specific function to ensure a high-quality deposit.

Table 1: Typical Nickel Sulfamate Bath Composition

ComponentConcentration RangeFunction
Nickel Sulfamate (Ni(SO₃NH₂)₂·4H₂O)300 - 450 g/LPrimary source of nickel ions.[3]
Nickel Chloride (NiCl₂·6H₂O)0 - 30 g/LPromotes smooth anode corrosion.[4]
Boric Acid (H₃BO₃)30 - 45 g/LActs as a pH buffer to prevent rapid pH changes at the cathode surface.[1][4]
Wetting Agent (e.g., Sodium Lauryl Sulfate)As requiredReduces surface tension to prevent pitting from hydrogen bubbles.

Table 2: Typical Operating Conditions

ParameterRangeNotes
pH3.5 - 4.5A lower pH can increase stress; a higher pH can cause brittle deposits.[1]
Temperature40 - 60 °C (104 - 140 °F)Higher temperatures allow for higher plating rates but can promote sulfamate hydrolysis.[2][5]
Cathode Current Density2 - 15 A/dm² (20 - 150 ASF)Varies with application; higher density increases plating speed but can increase stress.
AgitationModerateEnsures uniform ion replenishment at the cathode surface.

Experimental Protocols

Protocol 1: Bath Preparation
  • Fill the plating tank to about 50% of its final volume with deionized (DI) water and heat to the target operating temperature.

  • Slowly dissolve the nickel sulfamate and nickel chloride into the heated water with agitation.

  • In a separate container, dissolve the boric acid in a small amount of hot DI water, then add it to the main tank.

  • Add DI water to reach the final volume.

  • Check and adjust the pH to the desired range (3.5-4.5) using either sulfamic acid (to lower pH) or a nickel carbonate slurry (to raise pH).[1]

  • Perform purification. This involves adding activated carbon to remove organic impurities, followed by filtration. Then, "dummy" plate at a low current density (e.g., 0.2-0.5 A/dm²) onto a corrugated scrap cathode to remove metallic impurities like copper and zinc.[1]

  • Add the wetting agent as specified by the supplier.

Protocol 2: Substrate Preparation Workflow

Proper preparation of the substrate is critical for achieving good adhesion of the nickel deposit. The following workflow is a general guideline.

Substrate_Preparation Diagram 2: Substrate Preparation Workflow start Start degrease 1. Solvent / Alkaline Degreasing start->degrease rinse1 2. DI Water Rinse degrease->rinse1 activate 3. Acid Activation (e.g., dilute HCl or H₂SO₄) rinse1->activate rinse2 4. DI Water Rinse activate->rinse2 plate 5. Transfer to Plating Bath rinse2->plate end Ready for Plating plate->end

Caption: Diagram 2: General workflow for substrate preparation.

Protocol 3: Bath Analysis and Maintenance

Regular analysis is essential to maintain the bath within its optimal operating parameters. Titration methods are commonly used for this purpose.[6]

Bath_Maintenance Diagram 3: Bath Maintenance Logic start Sample Bath analyze Analyze Components (Ni, Cl⁻, H₃BO₃) start->analyze compare Compare to Specs analyze->compare calculate Calculate Additions compare->calculate Out of Spec operate Continue Operation compare->operate Within Spec add Make Chemical Additions calculate->add add->operate

Caption: Diagram 3: Logical flow for routine bath analysis.

A. Determination of Nickel Metal Concentration (EDTA Titration)[4][6][7]

  • Principle: Nickel ions are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA) at an alkaline pH using murexide as an indicator.

  • Reagents:

    • 0.1 M Standard EDTA solution

    • Concentrated Ammonium Hydroxide (NH₄OH)

    • Murexide indicator

  • Procedure:

    • Pipette a 2.0 mL sample of the plating bath into a 250 mL Erlenmeyer flask.[7]

    • Dilute with approximately 100 mL of DI water.

    • Add 10 mL of concentrated ammonium hydroxide to raise the pH.[7]

    • Add a small amount (~0.1 g) of murexide indicator, which should result in a pale straw or yellowish-green color.[6][7]

    • Titrate with the 0.1 M EDTA solution until the color changes to a distinct blue-violet or deep purple endpoint.[6][7]

    • Record the volume of EDTA used.

B. Determination of Nickel Chloride Concentration (Silver Nitrate Titration)[6][7]

  • Principle: Chloride ions are titrated with a standard solution of silver nitrate (AgNO₃) using potassium chromate as an indicator (Mohr method).

  • Reagents:

    • 0.1 N Standard AgNO₃ solution

    • 5% Potassium Chromate (K₂CrO₄) indicator solution

  • Procedure:

    • Pipette a 5.0 mL sample of the plating bath into a 250 mL Erlenmeyer flask.[7]

    • Dilute with approximately 100 mL of DI water.

    • Add 1.0 mL of the 5% K₂CrO₄ indicator solution. The solution will turn a yellow-green color.[7]

    • Titrate with the 0.1 N AgNO₃ solution until the first permanent appearance of a reddish-brown precipitate (silver chromate).[7]

    • Record the volume of AgNO₃ used.

C. Determination of Boric Acid Concentration (Mannitol Titration)[6][8]

  • Principle: Boric acid is a very weak acid and cannot be directly titrated. By adding a polyhydric alcohol like mannitol, a stronger acid complex is formed, which can then be titrated with a standard sodium hydroxide solution.

  • Reagents:

    • 0.1 N Standard Sodium Hydroxide (NaOH) solution

    • Mannitol (powdered)

    • Mixed indicator solution (e.g., Bromothymol Blue/Bromocresol Purple) or a pH meter.

  • Procedure:

    • Pipette a 2.0 mL sample of the plating bath into a 250 mL Erlenmeyer flask.[6]

    • Add a few drops of the indicator. The pH should be adjusted to around 4.1-4.3 if necessary.[6]

    • Add approximately 5 grams of powdered mannitol and mix to form a thick paste.[6]

    • Titrate with the 0.1 N NaOH solution to a purple endpoint.[6]

    • Record the volume of NaOH used.

Data Presentation

The results from the bath analysis titrations can be used to calculate the concentration of each component.

Table 3: Example Titration Data and Calculations

AnalysisSample VolumeTitrantTitrant Volume (mL)Calculation (Example)Result (g/L)
Nickel 2.0 mL0.1 M EDTA26.0 mL(mL EDTA) * (Molarity EDTA) * 58.69 / (Sample Vol)76.3 g/L
Chloride 5.0 mL0.1 N AgNO₃15.0 mL(mL AgNO₃) * (Normality AgNO₃) * 237.7 / (Sample Vol)17.8 g/L NiCl₂·6H₂O
Boric Acid 2.0 mL0.1 N NaOH12.2 mL(mL NaOH) * (Normality NaOH) * 61.83 / (Sample Vol)37.7 g/L

Note: The calculation factors depend on the exact molarity/normality of the titrants and the chemical species being measured.

Troubleshooting

Table 4: Common Problems, Causes, and Solutions in Nickel Sulfamate Plating

ProblemProbable Cause(s)Recommended Solution(s)
Brittle Deposits Organic contamination; Low boric acid concentration; High pH.Carbon treat the bath; Analyze and adjust boric acid; Lower pH with sulfamic acid.
Pitting Insufficient wetting agent; Particulate matter in the bath; Gas bubbles clinging to the cathode.Add wetting agent; Filter the solution; Increase agitation.
Poor Adhesion Improper or inadequate substrate cleaning and activation.Review and improve the pre-treatment cleaning cycle.[9]
High Stress Low temperature; Low nickel concentration; High current density; Chloride too high.Increase temperature; Analyze and adjust nickel concentration; Reduce current density; Check chloride levels.
Burning (Dark Deposits) High current density; Low nickel concentration; Insufficient agitation; Low temperature.Reduce current density; Increase nickel concentration; Improve agitation; Increase temperature.
Rough Deposits Particulates in the bath (anode sludge, dust); Anode bags damaged.Filter the solution; Check and replace anode bags.[1]
Metallic Contamination Impurities like iron, copper, or zinc are too high.[8]Perform low current density "dummy" plating to remove impurities.[1]

References

Catalytic mechanism of Nickel(2+) benzenesulfonate in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool in modern organic synthesis, offering a cost-effective and often more reactive alternative to palladium-based systems. These reactions are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides an overview of the catalytic mechanism of Nickel(II) salts in cross-coupling reactions, with a focus on the general principles that would apply to a precatalyst like Nickel(II) benzenesulfonate. Due to a lack of specific literature on Nickel(II) benzenesulfonate as a cross-coupling catalyst, this document will focus on the well-established mechanisms of analogous Ni(II) precatalysts and provide representative protocols.

Catalytic Mechanism of Ni(II) Precatalysts in Cross-Coupling Reactions

Nickel(II) salts, such as Nickel(II) chloride (NiCl₂) or Nickel(II) acetylacetonate (Ni(acac)₂), are commonly used as air-stable precatalysts in a variety of cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Kumada couplings.[1][2] The active catalyst in these transformations is typically a Ni(0) species, which is generated in situ from the Ni(II) precatalyst through reduction by an organometallic reagent (e.g., Grignard reagent, organozinc compound) or an external reductant.[3]

The general catalytic cycle for a Ni(II)-precatalyzed cross-coupling reaction can be described by two main pathways: the Ni(0)/Ni(II) cycle and the Ni(I)/Ni(III) cycle.

The Ni(0)/Ni(II) Catalytic Cycle

The most common pathway for many nickel-catalyzed cross-coupling reactions involves a Ni(0)/Ni(II) catalytic cycle. A hypothetical cycle for a Suzuki-Miyaura coupling using a generic Ni(II) salt like Nickel(II) benzenesulfonate would proceed as follows:

  • Activation of the Ni(II) Precatalyst: The Ni(II) precatalyst is reduced in situ by a suitable reductant (often the organometallic coupling partner or an added reductant) to generate the active Ni(0) species.

  • Oxidative Addition: The Ni(0) species undergoes oxidative addition to the organic electrophile (e.g., an aryl halide, Ar-X), forming a Ni(II) intermediate (Ar-Ni(II)-X).

  • Transmetalation: The organometallic nucleophile (e.g., an organoboron compound in Suzuki-Miyaura coupling, R-B(OR)₂) transmetalates with the Ni(II) intermediate. This step typically requires a base to activate the organoboron reagent, forming a more nucleophilic boronate species. This results in the formation of a diorganonickel(II) complex (Ar-Ni(II)-R).

  • Reductive Elimination: The diorganonickel(II) complex undergoes reductive elimination to form the desired cross-coupled product (Ar-R) and regenerate the active Ni(0) catalyst, which can then re-enter the catalytic cycle.[4]

Ni_0_Ni_II_Cycle Ni(II) Precatalyst Ni(II) Precatalyst Ni(0) Ni(0) Ni(II) Precatalyst->Ni(0) Reduction Ar-Ni(II)-X Ar-Ni(II)-X Ni(0)->Ar-Ni(II)-X Oxidative Addition (Ar-X) Ar-Ni(II)-R Ar-Ni(II)-R Ar-Ni(II)-X->Ar-Ni(II)-R Transmetalation (R-M) Ar-Ni(II)-R->Ni(0) Reductive Elimination (Ar-R) Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Add Ni(II) precatalyst, aryl halide, arylboronic acid, and base to a dry flask under inert atmosphere. B Add anhydrous solvent. A->B C Seal the flask and stir at elevated temperature. B->C D Monitor reaction progress (TLC, GC-MS). C->D E Cool to room temperature. D->E F Dilute with organic solvent and perform aqueous washes (water, brine). E->F G Dry organic layer and concentrate. F->G H Purify by column chromatography. G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Nickel(2+) Benzenesulfonate Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Nickel(2+) benzenesulfonate catalyzed reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound as a catalyst or precatalyst.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The Ni(II) precatalyst may not be efficiently reduced to the active Ni(0) species.1. Add a reductant: If not already present, consider adding a stoichiometric reductant like zinc (Zn) or manganese (Mn) powder.[1] 2. Optimize reaction temperature: Higher temperatures can sometimes facilitate the reduction of the Ni(II) precatalyst. 3. Check reagent quality: Ensure all reagents, especially the solvent and substrates, are dry and degassed. Oxygen can oxidize the active Ni(0) catalyst.
Poor Ligand Choice: The ligand may not be suitable for the specific transformation, leading to slow oxidative addition or reductive elimination.1. Screen different ligand types: Experiment with various phosphine ligands (e.g., PPh₃, PCy₃, bidentate phosphines like dppf) or N-heterocyclic carbene (NHC) ligands.[2] 2. Adjust ligand-to-metal ratio: Typically, a 1:1 or 2:1 ligand-to-nickel ratio is a good starting point, but this may need optimization.
Incorrect Base: The base may be too weak to facilitate the necessary transmetalation or deprotonation step, or it may be inhibiting the catalyst.1. Vary the base: Test a range of bases, including inorganic bases (e.g., K₃PO₄, Cs₂CO₃) and organic bases (e.g., triethylamine, DBU).[3][4] 2. Consider base strength: The required base strength will depend on the pKa of the substrate.
Formation of Side Products (e.g., Homocoupling) Slow Cross-Coupling: If the desired cross-coupling is slow, side reactions like homocoupling of the starting materials can become competitive.1. Increase catalyst loading: A higher concentration of the active catalyst can favor the desired reaction pathway. 2. Optimize temperature: Lowering the temperature may suppress side reactions. 3. Change the solvent: The solvent can influence the rates of both the desired reaction and side reactions. Screen aprotic polar solvents like DMF, DMAc, or THF.
Catalyst Deactivation/Decomposition Presence of Impurities: Water, oxygen, or other impurities in the reaction mixture can lead to catalyst deactivation. Sulfur-containing functional groups in the substrates can also act as catalyst poisons.[5]1. Ensure inert atmosphere: Use Schlenk techniques or a glovebox to exclude air and moisture. 2. Purify reagents: Ensure substrates and solvents are of high purity and are properly dried and degassed.
Thermal Instability: At elevated temperatures, the nickel catalyst may be prone to decomposition, such as sintering or formation of inactive nickel species.[6]1. Lower the reaction temperature: If possible, run the reaction at a lower temperature. 2. Use a more robust ligand: Some ligands can stabilize the nickel center and prevent decomposition at higher temperatures.
Formation of Insoluble Nickel Species: The catalyst may precipitate out of the reaction mixture, leading to a loss of activity.1. Change the solvent: A different solvent may improve the solubility of the catalytic species. 2. Modify the ligand: The solubility of the catalyst can often be tuned by modifying the ancillary ligand.
Poor Reproducibility Sensitivity to Reaction Conditions: Nickel-catalyzed reactions can be highly sensitive to small variations in reaction setup and reagent quality.1. Standardize procedures: Ensure consistent degassing, reagent addition order, and stirring rate. 2. Use high-purity reagents: Small amounts of impurities can have a significant impact on the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What is the role of the benzenesulfonate anion in this compound catalysis?

A1: this compound is typically used as a precatalyst. The benzenesulfonate anion is a leaving group and is not usually directly involved in the catalytic cycle as a primary ligand. Its main role is to provide a soluble and stable source of Ni(II). The properties of the benzenesulfonate anion, such as its coordinating ability and steric bulk, can influence the initial stages of catalyst activation.

Q2: Do I need to add a ligand when using this compound?

A2: Yes, in most cross-coupling reactions, the addition of a ligand is crucial. The ligand coordinates to the nickel center and plays a key role in modulating its electronic and steric properties, which in turn influences the efficiency and selectivity of the catalytic reaction.[2] Common ligands include phosphines and N-heterocyclic carbenes (NHCs).

Q3: What are the best practices for setting up a reaction with this compound?

A3:

  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the active Ni(0) species.

  • Dry and Degassed Reagents: Use anhydrous solvents and ensure all reagents are thoroughly dried and degassed.

  • Reagent Addition Order: The order of addition of reagents can be critical. It is often recommended to add the nickel salt, ligand, and base to the solvent first, followed by the substrates.

Q4: My reaction is not going to completion. What can I do?

A4:

  • Increase Catalyst Loading: Try increasing the mol% of the this compound precatalyst.

  • Elevate Temperature: Increasing the reaction temperature can improve reaction rates, but be mindful of potential catalyst decomposition.

  • Screen Solvents: The choice of solvent can have a significant impact on reaction kinetics. Experiment with different aprotic polar solvents.

  • Check for Inhibitors: Ensure your substrates or reagents do not contain functional groups that could inhibit the catalyst.

Q5: How can I minimize the formation of homocoupled byproducts?

A5: Homocoupling often competes with the desired cross-coupling reaction. To minimize it:

  • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of cross-coupling versus homocoupling.

  • Control Substrate Stoichiometry: Using a slight excess of one of the coupling partners can sometimes suppress the homocoupling of the other.

  • Lower Reaction Temperature: Side reactions are often more prevalent at higher temperatures.

Experimental Protocols

General Procedure for a Nickel-Catalyzed Cross-Coupling Reaction
  • To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 5 mol%), the chosen ligand (e.g., 10 mol%), and the base (e.g., 2 equivalents).

  • Add the desired anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF).

  • Stir the mixture for a few minutes until a homogeneous solution or suspension is formed.

  • Add the limiting substrate (1 equivalent) followed by the other coupling partner (e.g., 1.2 equivalents).

  • Heat the reaction mixture to the desired temperature and monitor the progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).

  • Upon completion, cool the reaction to room temperature, quench appropriately, and proceed with workup and purification.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Analysis Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Add_Reagents Add Ni(II) Benzenesulfonate, Ligand, and Base Inert_Atmosphere->Add_Reagents Add_Solvent Add Anhydrous, Degassed Solvent Add_Reagents->Add_Solvent Add_Substrates Add Substrates Add_Solvent->Add_Substrates Heating Heat to Desired Temperature Add_Substrates->Heating Monitoring Monitor Reaction Progress (GC/LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extraction and Purification Quenching->Extraction Analysis Product Characterization Extraction->Analysis

Caption: A typical experimental workflow for a this compound catalyzed cross-coupling reaction.

Troubleshooting_Logic Start Reaction Issue (e.g., Low Yield) Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Check_Reagents Are Reagents Pure and Inert? Start->Check_Reagents Solution_Reductant Add Reductant (Zn, Mn) Check_Catalyst->Solution_Reductant No Solution_Ligand Screen Ligands (Phosphines, NHCs) Check_Conditions->Solution_Ligand No Solution_Base Vary Base (Inorganic/Organic) Check_Conditions->Solution_Base No Solution_Temp Optimize Temperature Check_Conditions->Solution_Temp No Solution_Solvent Screen Solvents Check_Conditions->Solution_Solvent No Solution_Purity Purify/Dry/Degas Reagents Check_Reagents->Solution_Purity No

References

Technical Support Center: Nickel(2+) Benzenesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Nickel(II) benzenesulfonate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of Nickel(II) benzenesulfonate.

dot

Caption: A troubleshooting workflow for Nickel(II) benzenesulfonate synthesis.

Q1: My reaction yield is very low or I obtained no product. What are the possible causes and solutions?

A1: Low or no yield in the synthesis of Nickel(II) benzenesulfonate can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Reagent Quality:

    • Benzenesulfonic Acid: This acid is hygroscopic and can absorb moisture from the air, which will affect its effective concentration. Ensure you are using anhydrous benzenesulfonic acid or accurately determine the water content to adjust the stoichiometry accordingly.

    • Nickel(II) Carbonate: The purity of nickel(II) carbonate can vary. Basic nickel carbonate is a common form and may have a different stoichiometry than pure NiCO₃. It is advisable to characterize the nickel content of your starting material.

  • Reaction Conditions:

    • Incomplete Reaction: The reaction between solid nickel(II) carbonate and benzenesulfonic acid can be slow. Ensure vigorous stirring to maximize the surface area contact. Gently heating the reaction mixture can also increase the reaction rate.

    • pH Control: The final pH of the solution should be near neutral. If the solution is too acidic, it may indicate an excess of benzenesulfonic acid and an incomplete reaction.

  • Product Isolation:

    • Solubility: Nickel(II) benzenesulfonate has significant solubility in water. If you are trying to isolate the product by crystallization, ensure the solution is sufficiently concentrated. A rotary evaporator can be used to carefully remove excess solvent.

    • Mechanical Losses: During filtration and transfer, some product can be lost. Ensure you thoroughly scrape all vessels and wash the filter cake with a minimal amount of a cold, appropriate solvent to minimize dissolution.

Q2: The color of my final product is not the expected light green. What could be the reason?

A2: The expected color of hydrated Nickel(II) benzenesulfonate is a pale green. Deviations from this color can indicate impurities.

  • Yellow or Brown Tinge: This may suggest the presence of iron impurities, either from the nickel starting material or from the reaction vessel. Using glass-lined reactors and high-purity reagents is crucial.

  • Dark Green or Blue: This could indicate the presence of other nickel complexes or unreacted nickel salts. Ensure the reaction has gone to completion and that the pH is neutral before crystallization.

Q3: I am observing the formation of an insoluble precipitate during the reaction. What is it and what should I do?

A3: An unexpected precipitate could be due to several factors:

  • Insoluble Impurities: The nickel(II) carbonate starting material may contain insoluble impurities. It is good practice to filter the hot reaction mixture before crystallization.

  • Side Reactions: At elevated temperatures, benzenesulfonic acid can undergo desulfonation, although this is less likely under the mild conditions of this synthesis.

dot

Logical_Relationship Problem Low Product Purity Cause1 Impure Reactants Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Inefficient Purification Problem->Cause3 Solution1 Characterize/Purify Starting Materials Cause1->Solution1 Solution2 Optimize Reaction Time/Temperature Cause2->Solution2 Solution3 Recrystallize Product Cause3->Solution3

Caption: Logical relationships between a problem, its causes, and solutions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the synthesis of Nickel(II) benzenesulfonate?

A1: Water is the most common and effective solvent for this reaction. It readily dissolves benzenesulfonic acid and allows for the reaction with the insoluble nickel(II) carbonate. For the crystallization step, a mixed solvent system (e.g., water-ethanol) might be explored to decrease the solubility of the product and improve crystal yield.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored in a few ways:

  • Visual Observation: The reaction is accompanied by the evolution of carbon dioxide gas (effervescence). The cessation of gas evolution is a good indicator that the reaction is nearing completion.

  • pH Measurement: Periodically check the pH of the reaction mixture. As the benzenesulfonic acid is consumed, the pH will rise. A stable, near-neutral pH (6-7) suggests the reaction is complete.

  • Disappearance of Solid: The solid nickel(II) carbonate will be consumed as the reaction progresses. The disappearance of the solid starting material indicates the reaction is complete.

Q3: What are the critical safety precautions I should take during this synthesis?

A3: Both benzenesulfonic acid and nickel compounds present hazards.

  • Benzenesulfonic Acid: It is a corrosive acid. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Nickel(II) Carbonate and Nickel(II) benzenesulfonate: Nickel compounds are classified as carcinogens and can cause skin sensitization. Avoid inhaling the dust and prevent skin contact.

  • Gas Evolution: The reaction produces carbon dioxide. While not toxic, in a large-scale reaction, the gas evolution can be vigorous and cause splashing. Ensure the reaction vessel is adequately vented.

Q4: How can I confirm the identity and purity of my synthesized Nickel(II) benzenesulfonate?

A4: Several analytical techniques can be used:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the benzenesulfonate group.

  • Elemental Analysis: To determine the percentage of nickel, carbon, hydrogen, and sulfur, and confirm the stoichiometry.

  • Thermogravimetric Analysis (TGA): To determine the number of water molecules of hydration.

  • Complexometric Titration: To determine the exact nickel content in the final product.

Data Presentation

Table 1: Properties of Reactants

PropertyNickel(II) Carbonate (NiCO₃)Benzenesulfonic Acid (C₆H₅SO₃H)
Molar Mass 118.70 g/mol 158.18 g/mol
Appearance Light green powderColorless to yellowish crystalline solid
Solubility in Water InsolubleSoluble
Hazards Carcinogen, Skin sensitizerCorrosive

Table 2: Hypothetical Experimental Data for Scale-Up Batches

Batch IDScale (moles of NiCO₃)Reaction Time (h)Reaction Temp (°C)Yield (%)Purity (by Ni content)
NBSA-010.14608598.5%
NBSA-020.56608298.2%
NBSA-030.56808899.1%
NBSA-041.08808698.8%

Experimental Protocols

Detailed Methodology for the Synthesis of Nickel(II) Benzenesulfonate

dot

Experimental_Workflow A 1. Reactant Preparation (Weigh NiCO3 and C6H5SO3H) B 2. Reaction Setup (Add NiCO3 to C6H5SO3H solution) A->B C 3. Reaction (Stir and heat, monitor pH and gas evolution) B->C D 4. Filtration (Remove any insoluble impurities) C->D E 5. Concentration (Reduce solvent volume) D->E F 6. Crystallization (Cool to induce crystal formation) E->F G 7. Isolation (Filter and wash crystals) F->G H 8. Drying (Dry the final product) G->H I 9. Characterization (FTIR, Elemental Analysis, etc.) H->I

Caption: A step-by-step experimental workflow for the synthesis.

Materials:

  • Nickel(II) carbonate (NiCO₃)

  • Benzenesulfonic acid (C₆H₅SO₃H)

  • Deionized water

  • Ethanol (for washing, optional)

Equipment:

  • Round-bottom flask or beaker of appropriate size

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Rotary evaporator (optional)

  • Drying oven or desiccator

Procedure:

  • Reactant Preparation:

    • In a fume hood, accurately weigh the desired amount of benzenesulfonic acid.

    • Calculate the stoichiometric amount of Nickel(II) carbonate required for the reaction (1:2 molar ratio of NiCO₃ to C₆H₅SO₃H, assuming the product is Ni(C₆H₅SO₃)₂). It is often beneficial to use a slight excess of nickel carbonate (e.g., 5 mol%) to ensure all the acid is consumed.

  • Reaction:

    • Dissolve the benzenesulfonic acid in deionized water in the reaction vessel.

    • Slowly add the Nickel(II) carbonate powder to the stirred acid solution in portions. The addition will cause effervescence (CO₂ evolution), so add it slowly to avoid excessive foaming.

    • Once the addition is complete, gently heat the mixture to 60-80°C while continuing to stir.

    • Monitor the reaction by observing the cessation of gas evolution and by checking the pH of the solution. The reaction is complete when the pH is in the range of 6-7. This may take several hours depending on the scale.

  • Workup and Isolation:

    • Once the reaction is complete, if there are any insoluble impurities, filter the hot solution through a fluted filter paper.

    • Transfer the clear green filtrate to a clean beaker or flask.

    • Concentrate the solution by heating to reduce the volume of water. A rotary evaporator can be used for more efficient and controlled solvent removal.

    • Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the light green crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold deionized water or cold ethanol to remove any soluble impurities.

    • Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60°C) or in a desiccator under vacuum to a constant weight.

  • Characterization:

    • Determine the yield of the dried product.

    • Characterize the product using appropriate analytical techniques (FTIR, elemental analysis, etc.) to confirm its identity and purity.

Technical Support Center: Purification of Crude Nickel(II) Benzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Nickel(II) benzenesulfonate. The following sections offer detailed methodologies, data presentation, and visual workflows to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude Nickel(II) benzenesulfonate?

A1: Crude Nickel(II) benzenesulfonate may contain several types of impurities, including:

  • Unreacted starting materials: Such as benzenesulfonic acid or a nickel salt (e.g., nickel chloride, nickel sulfate).

  • Side products: Formed during the synthesis, which could include other nickel salts or organic byproducts.

  • Solvent residues: Residual solvents from the synthesis or initial work-up.

  • Water: Nickel salts are often hydrated.

  • Metal impurities: Trace amounts of other metal ions.[1]

Q2: What is the most common method for purifying crude Nickel(II) benzenesulfonate?

A2: Recrystallization is the most widely used and effective method for purifying non-volatile organic solids like Nickel(II) benzenesulfonate.[2][3][4][5] This technique relies on the principle that the solubility of the compound and its impurities differ in a given solvent at different temperatures.[5] By dissolving the crude product in a hot solvent and allowing it to cool slowly, purer crystals of the desired compound will form, leaving the impurities dissolved in the solvent.[3][4]

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should:

  • Dissolve the Nickel(II) benzenesulfonate sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.

  • Either dissolve impurities readily at all temperatures or not dissolve them at all.[3]

  • Be chemically inert towards Nickel(II) benzenesulfonate.

  • Be volatile enough to be easily removed from the purified crystals.

  • Commonly tested solvents for metal salts of organic acids include water, ethanol, methanol, or mixtures thereof.

Q4: My purified Nickel(II) benzenesulfonate is still colored. How can I remove the color?

A4: If the colored impurities are organic in nature, you can try treating the hot, dissolved solution with activated charcoal before filtration.[3] The activated charcoal will adsorb the colored impurities. Use a small amount of charcoal, as excessive use can also adsorb your product, leading to a lower yield.

Troubleshooting Guide

Problem Possible Cause Solution
Low recovery of purified product The chosen solvent is too good at dissolving the product, even at low temperatures.Select a different solvent or use a solvent mixture to reduce the solubility at cold temperatures. Ensure the solution is sufficiently cooled to maximize crystal formation.
Too much solvent was used during recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. Add a small amount of hot solvent to redissolve any crystals that have formed.
Product does not crystallize upon cooling The solution is not supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure Nickel(II) benzenesulfonate.
The concentration of the product is too low.Evaporate some of the solvent to increase the concentration of the product.
Oily precipitate forms instead of crystals The melting point of the solute is lower than the boiling point of the solvent.Use a solvent with a lower boiling point.
The rate of cooling is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Purified product is not significantly purer than the crude material The impurities have very similar solubility properties to the product in the chosen solvent.Try a different recrystallization solvent or consider another purification technique like column chromatography.
The crystals were not washed properly after filtration.Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[3]

Quantitative Data Presentation

The following table presents hypothetical data on the purification of crude Nickel(II) benzenesulfonate using different recrystallization solvents to illustrate the effect of solvent choice on yield and purity.

Solvent System Yield (%) Purity by HPLC (%) Appearance of Crystals
Water7598.5Light green needles
Ethanol6099.2Pale green powder
Water/Ethanol (1:1)8599.0Well-defined green crystals
Methanol5597.8Fine green powder

Note: This data is illustrative and the actual results may vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of Crude Nickel(II) Benzenesulfonate
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent mixture. For this example, we will use a 1:1 mixture of water and ethanol.

  • Dissolution: Place the crude Nickel(II) benzenesulfonate in an Erlenmeyer flask. Add a minimal amount of the hot 1:1 water/ethanol solvent mixture while stirring and heating until the solid is completely dissolved.[4]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove any residual solvent.

Visualizations

Experimental Workflow for Recrystallization

G A Crude Nickel(II) Benzenesulfonate B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Remove Insolubles) B->C D Slow Cooling and Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Purified Crystals F->G

Caption: Workflow for the purification of Nickel(II) benzenesulfonate via recrystallization.

Troubleshooting Logic for Low Yield

G A Low Yield? B Check Filtrate for Product A->B F Check Filter Paper for Product A->F C Product in Filtrate? B->C D Re-cool / Evaporate Solvent C->D Yes E Change Solvent C->E No G Premature Crystallization? F->G H Pre-heat Funnel / Redissolve G->H Yes

Caption: Decision tree for troubleshooting low yield in recrystallization.

References

Technical Support Center: Nickel(2+) Benzenesulfonate Catalyst Deactivation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating catalyst deactivation during Nickel(2+) benzenesulfonate-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deactivation for this compound catalysts?

A1: Deactivation of this compound catalysts can occur through several mechanisms, broadly categorized as poisoning, thermal degradation, and fouling (coking).

  • Poisoning: This is the most common deactivation route. It involves the strong chemisorption of impurities or reactants onto the active nickel sites, rendering them inaccessible. In the context of benzenesulfonation, key poisons include:

    • Sulfur Compounds: Excess sulfur trioxide (SO₃) or the presence of hydrogen sulfide (H₂S) can lead to the formation of inactive nickel sulfides.[1][2] Even trace amounts of H₂S can readily poison nickel catalysts.[3]

    • Water: While a certain amount of water can be part of the reaction medium, excess water can lead to the formation of nickel hydroxides or facilitate side reactions that deactivate the catalyst.

    • By-products: Unwanted side reactions can produce organic molecules that bind strongly to the nickel center.

  • Thermal Degradation (Sintering): At elevated temperatures, the fine Nickel(2+) particles on the catalyst support can agglomerate into larger particles. This process, known as sintering, leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[4] High reaction temperatures, often above 300°C, can promote sintering of nickel particles.[4]

  • Fouling (Coking): This involves the deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites and pores.[4] Coking can be a significant issue in reactions involving organic molecules at high temperatures.

Q2: What are the visible signs of catalyst deactivation?

A2: A decrease in the reaction rate is the most direct indicator of catalyst deactivation. Other signs may include a change in product selectivity, an increase in the formation of by-products, or a change in the physical appearance of the catalyst (e.g., color change, clumping).

Q3: Can a deactivated this compound catalyst be regenerated?

A3: Regeneration is sometimes possible, depending on the deactivation mechanism.

  • For catalysts deactivated by coking , a high-temperature oxidation treatment (calcination) can burn off the carbon deposits.[1]

  • For catalysts poisoned by sulfur , regeneration can be more challenging. A high-temperature oxidation process followed by reduction with hydrogen may be effective in some cases.[1] Treatment with steam can also be a method for regeneration.[1]

  • Deactivation due to sintering is generally irreversible as it involves a physical change in the catalyst structure.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and addressing common issues related to catalyst deactivation.

Observed Problem Potential Cause Troubleshooting Steps
Gradual decrease in reaction rate over time Catalyst poisoning by impurities in the feedstock.1. Analyze Feedstock: Check for the presence of sulfur compounds, water, or other potential poisons. 2. Purify Feedstock: Implement a purification step for the reactants to remove identified impurities.
Sudden and significant drop in catalyst activity Introduction of a strong catalyst poison into the system.1. Review Recent Changes: Identify any recent changes in reactant sources, solvents, or experimental setup. 2. Isolate and Test: If possible, test individual components of the reaction mixture with a fresh catalyst to identify the source of the poison.
Decreased activity after prolonged use at high temperatures Thermal degradation (sintering) of the catalyst.1. Optimize Temperature: Determine the minimum effective temperature for the reaction to minimize sintering. 2. Consider a More Thermally Stable Support: If high temperatures are unavoidable, explore catalysts with supports that inhibit nickel particle agglomeration.
Visible carbon deposits on the catalyst Fouling (coking).1. Modify Reaction Conditions: Adjust parameters such as temperature, pressure, and reactant concentrations to minimize coke formation. 2. Catalyst Regeneration: Implement a regeneration protocol involving calcination to remove coke deposits.

Experimental Protocols

Protocol 1: Catalyst Regeneration by Oxidation

This protocol is suitable for catalysts deactivated by coke formation.

  • Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration.

  • Solvent Washing: Wash the catalyst multiple times with a suitable inert solvent (e.g., benzene, methanol) to remove any adsorbed organic residues.[5]

  • Drying: Dry the catalyst in an oven at 100-120°C to remove the solvent.

  • Calcination: Place the dried catalyst in a furnace. Heat the catalyst in a controlled flow of air or an inert gas containing a low concentration of oxygen. A typical procedure involves ramping the temperature to 400-500°C and holding for 2-4 hours. Caution: The oxidation of coke is exothermic and should be controlled to avoid overheating and sintering the catalyst.

  • Reduction (if necessary): After calcination, the nickel may be in an oxidized state (NiO). To restore its catalytic activity, a reduction step is required. Heat the catalyst in a stream of hydrogen gas (typically diluted with an inert gas like nitrogen or argon) at a temperature of 300-400°C for 2-4 hours. Caution: Hydrogen is highly flammable. Ensure proper safety precautions are in place.

Protocol 2: Characterization of Deactivated Catalyst

To understand the cause of deactivation, it is crucial to characterize the spent catalyst.

Analytical Technique Information Obtained
Temperature-Programmed Desorption (TPD) Identifies and quantifies adsorbed species on the catalyst surface, helping to pinpoint poisons.
X-ray Photoelectron Spectroscopy (XPS) Determines the chemical state of nickel and other elements on the surface, useful for identifying the formation of nickel sulfides or oxides.
Transmission Electron Microscopy (TEM) Visualizes the nickel particles on the support, allowing for the assessment of sintering (particle size growth).
Thermogravimetric Analysis (TGA) Quantifies the amount of coke deposited on the catalyst surface.

Visualizing Deactivation and Mitigation Strategies

Catalyst Deactivation Pathways

The following diagram illustrates the primary pathways leading to the deactivation of a this compound catalyst.

G cluster_deactivation Deactivation Mechanisms cluster_catalyst Catalyst State Poisoning Poisoning (e.g., Sulfur, Water) Inactive Inactive Catalyst Poisoning->Inactive Sintering Thermal Degradation (Sintering) Sintering->Inactive Coking Fouling (Coking) Coking->Inactive Active Active Ni(2+) Catalyst Active->Poisoning Impurities Active->Sintering High Temp Active->Coking Side Reactions

Caption: Primary deactivation pathways for Nickel(2+) catalysts.

Troubleshooting Workflow

This flowchart provides a logical sequence for identifying and addressing catalyst deactivation issues.

G Start Decreased Catalyst Performance Check_History Review Reaction History (Temp, Feedstock, Time) Start->Check_History High_Temp Prolonged High Temperature? Check_History->High_Temp No obvious changes Feedstock_Change Recent Feedstock Change? Check_History->Feedstock_Change Yes Sintering Suspect Sintering High_Temp->Sintering Yes Coking Suspect Coking High_Temp->Coking No Poisoning Suspect Poisoning Feedstock_Change->Poisoning Characterize Characterize Spent Catalyst (TEM, XPS, TGA) Sintering->Characterize Analyze_Feed Analyze Feedstock for Impurities Poisoning->Analyze_Feed Coking->Characterize Optimize_Temp Optimize Reaction Temperature Characterize->Optimize_Temp Regenerate Attempt Regeneration (Calcination/Reduction) Characterize->Regenerate Analyze_Feed->Poisoning

Caption: A workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Enhancing the Selectivity of Nickel(2+) Benzenesulfonate Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of Nickel(2+) benzenesulfonate catalysts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the selectivity of this compound catalysts?

A1: The selectivity of this compound catalysts is a multifactorial issue influenced by several parameters. Key factors include:

  • Ligand Environment: The nature of other ligands coordinated to the nickel center can sterically or electronically influence the binding of substrates and the transition state energies of competing reaction pathways.

  • Solvent: The polarity and coordinating ability of the solvent can affect catalyst stability, substrate solubility, and the stabilization of intermediates, thereby impacting selectivity.

  • Temperature: Reaction temperature can significantly affect the relative rates of competing reaction pathways. Lowering the temperature often, but not always, favors the pathway with the lower activation energy, which can lead to higher selectivity.

  • Substrate to Catalyst Ratio: The concentration of the catalyst relative to the substrate can influence the reaction kinetics and potentially the selectivity, especially in cases where catalyst aggregation or deactivation is a concern.

  • Additives and Co-catalysts: The presence of additives, such as bases, acids, or other metal co-catalysts, can dramatically alter the catalytic cycle and, consequently, the selectivity.

Q2: How does the benzenesulfonate counter-ion/ligand potentially influence the catalyst's performance?

A2: While specific research on the direct role of the benzenesulfonate group in modulating selectivity is not extensively documented in the provided search results, its properties allow for informed hypotheses. The benzenesulfonate group can influence the catalyst's performance in several ways:

  • Electronic Effects: As a weakly coordinating anion, it can influence the Lewis acidity of the Nickel(II) center. This can affect substrate activation and the overall electronic environment of the catalyst.

  • Solubility: The benzenesulfonate group can enhance the catalyst's solubility in specific organic solvents, which is crucial for homogeneous catalysis.

  • Steric Hindrance: Depending on its coordination mode, the benzenesulfonate group could impart some steric bulk around the nickel center, potentially influencing the approach of substrates and favoring the formation of a specific isomer.

Q3: Can impurities in the starting materials or solvents affect the selectivity?

A3: Absolutely. Impurities can act as poisons to the catalyst or participate in side reactions, leading to a decrease in both activity and selectivity. Water, oxygen, and other coordinating species are common impurities that can negatively impact nickel-catalyzed reactions. It is crucial to use high-purity, dry, and degassed solvents and reagents.

Troubleshooting Guides

Below are common issues encountered during experiments with this compound catalysts, along with potential causes and troubleshooting steps.

Issue Potential Causes Troubleshooting Steps
Low Selectivity / Formation of Multiple Products 1. Reaction temperature is too high, favoring side reactions. 2. Incorrect solvent choice. 3. Sub-optimal catalyst loading. 4. Presence of impurities. 5. Inappropriate ligands or additives.1. Screen a range of lower reaction temperatures. 2. Test a variety of solvents with different polarities and coordinating abilities. 3. Optimize the catalyst loading; both too high and too low concentrations can be detrimental. 4. Ensure all reagents and solvents are pure and dry. Use of a glovebox or Schlenk techniques is recommended. 5. If applicable, screen different ancillary ligands or additives that can electronically or sterically tune the catalyst.
Poor Catalyst Activity / No Reaction 1. Catalyst deactivation by air or moisture. 2. Incomplete catalyst activation (if a pre-catalyst is used). 3. Insoluble catalyst under reaction conditions. 4. Presence of strong coordinating species that inhibit substrate binding.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Review and optimize the catalyst activation protocol. 3. Choose a solvent in which the this compound complex is fully soluble. 4. Purify starting materials to remove potential catalyst poisons.
Inconsistent Results / Poor Reproducibility 1. Variations in the quality of reagents or solvents. 2. Inconsistent reaction setup and procedure (e.g., stirring rate, heating). 3. Atmospheric leaks into the reaction vessel.1. Use reagents and solvents from the same batch for a series of experiments. 2. Standardize the experimental protocol meticulously. 3. Ensure all glassware and connections are properly sealed.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction Temperature for Enhanced Selectivity

  • Setup: In a series of oven-dried reaction vials equipped with stir bars, add the this compound catalyst (e.g., 5 mol%).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the substrate and any other reagents dissolved in a dry, degassed solvent.

  • Temperature Screening: Place each vial in a pre-heated heating block or oil bath set to a different temperature (e.g., 25 °C, 40 °C, 60 °C, 80 °C, 100 °C).

  • Monitoring: Stir the reactions for a set period (e.g., 24 hours). Take aliquots at regular intervals to monitor the reaction progress and product distribution by a suitable analytical method (e.g., GC-MS or NMR).

  • Analysis: After the reaction is complete, quench the reactions and analyze the crude product mixture to determine the conversion and the ratio of desired product to byproducts for each temperature.

Visualizations

Experimental_Workflow_for_Selectivity_Optimization cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis cluster_optimization Optimization prep_catalyst Prepare Ni(II) benzenesulfonate catalyst solution setup_reactions Set up parallel reactions under inert atmosphere prep_catalyst->setup_reactions prep_reagents Prepare substrate and reagent solutions prep_reagents->setup_reactions vary_params Vary key parameters (e.g., Temperature, Solvent, Ligand) setup_reactions->vary_params monitor_reaction Monitor reaction progress (e.g., GC, NMR) vary_params->monitor_reaction analyze_products Analyze final product distribution and yield monitor_reaction->analyze_products identify_optimal Identify optimal conditions for selectivity analyze_products->identify_optimal scale_up Scale-up reaction under optimized conditions identify_optimal->scale_up

Caption: Workflow for optimizing catalyst selectivity.

Troubleshooting_Logic start Low Selectivity Observed check_temp Is reaction temperature optimized? start->check_temp check_solvent Is solvent appropriate? check_temp->check_solvent Yes optimize_temp Screen a range of temperatures check_temp->optimize_temp No check_purity Are reagents and solvents pure and dry? check_solvent->check_purity Yes optimize_solvent Screen different solvents check_solvent->optimize_solvent No check_atmosphere Is the reaction under a truly inert atmosphere? check_purity->check_atmosphere Yes purify_reagents Purify/dry all components check_purity->purify_reagents No improve_inert Check for leaks, use glovebox check_atmosphere->improve_inert No end Selectivity Improved check_atmosphere->end Yes optimize_temp->check_solvent optimize_solvent->check_purity purify_reagents->check_atmosphere improve_inert->end

Caption: Troubleshooting logic for low selectivity.

Overcoming solubility issues of Nickel(2+) benzenesulfonate in nonpolar solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Nickel(II) benzenesulfonate in nonpolar solvents.

Troubleshooting Guide

Issue: Nickel(II) benzenesulfonate is not dissolving in my nonpolar solvent (e.g., toluene, hexane, dichloromethane).

Cause: Nickel(II) benzenesulfonate is a salt, and like most salts, it has very low solubility in nonpolar organic solvents. This is due to the large difference in polarity between the ionic salt and the nonpolar solvent molecules. Nonpolar solvents cannot effectively solvate the nickel(II) cations and benzenesulfonate anions to overcome the lattice energy of the solid salt.

Solutions:

  • Use of a Phase-Transfer Catalyst (PTC): A PTC can facilitate the transfer of the benzenesulfonate anion into the organic phase.

  • Addition of a Coordinating Ligand: A ligand can coordinate to the Nickel(II) ion, forming a more lipophilic complex that is more soluble in nonpolar solvents.

  • Solvent System Modification: Using a mixture of solvents can sometimes improve solubility.

  • Temperature Adjustment: Increasing the temperature can increase the solubility of a solute.

Frequently Asked Questions (FAQs)

Q1: Why is Nickel(II) benzenesulfonate poorly soluble in nonpolar solvents?

A1: Nickel(II) benzenesulfonate is an ionic compound. Nonpolar solvents have low dielectric constants and cannot effectively shield the positive and negative ions from each other. Therefore, the strong electrostatic forces holding the ions together in the crystal lattice are not overcome, leading to poor solubility.

Q2: What is a phase-transfer catalyst and how does it work to dissolve Nickel(II) benzenesulfonate?

A2: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In this case, the PTC, typically a quaternary ammonium or phosphonium salt with long alkyl chains (e.g., Aliquat 336 or tributylhexadecylphosphonium bromide), pairs with the benzenesulfonate anion. The lipophilic (nonpolar) exterior of the PTC-anion pair allows it to be soluble in the nonpolar organic solvent, effectively shuttling the anion from the solid phase into the solution.

Q3: What types of ligands can be used to improve the solubility of Nickel(II) benzenesulfonate?

A3: Neutral ligands that can coordinate to the Nickel(II) center and increase the overall lipophilicity of the complex are effective. Common examples include phosphines (e.g., trioctylphosphine oxide, triphenylphosphine), long-chain amines, and other coordinating molecules. The formation of a neutral, bulky complex reduces the ionic character and promotes solubility in nonpolar media.

Q4: Can I just heat the mixture to dissolve the Nickel(II) benzenesulfonate?

A4: While increasing the temperature generally increases solubility, for highly insoluble salts like Nickel(II) benzenesulfonate in nonpolar solvents, the effect may be minimal. It is also important to consider the thermal stability of your reactants and the boiling point of your solvent. Heating is often used in conjunction with other methods like the addition of a PTC or ligand.

Q5: Are there any safety precautions I should take when using these solubility enhancement methods?

A5: Yes. Always work in a well-ventilated fume hood. Phase-transfer catalysts and ligands can be irritants or toxic. Always consult the Safety Data Sheet (SDS) for all chemicals before use. When heating organic solvents, be mindful of their flammability and use appropriate heating apparatus (e.g., a heating mantle with a temperature controller and a condenser).

Data Presentation

Table 1: Estimated Solubility of Nickel(II) Benzenesulfonate in Nonpolar Solvents at 25 °C

SolventDielectric Constant (approx.)Estimated Solubility (g/L)
Hexane1.9< 0.001
Toluene2.4< 0.01
Dichloromethane9.1< 0.1

Note: These are estimated values based on the general behavior of metal sulfonates. Actual values may vary.

Table 2: Comparison of Solubility Enhancement Methods for Nickel(II) Benzenesulfonate in Toluene (Estimated)

MethodAdditiveMolar Ratio (Additive:Ni Salt)Estimated Solubility (g/L)
None--< 0.01
Phase-Transfer CatalystAliquat 3360.1 : 11 - 5
Coordinating LigandTrioctylphosphine Oxide2 : 15 - 10

Note: These are estimated values to illustrate the potential improvement. Optimal conditions may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Solubilization of Nickel(II) Benzenesulfonate using a Phase-Transfer Catalyst (Aliquat 336)

Objective: To prepare a solution of Nickel(II) benzenesulfonate in toluene for use in an organic reaction.

Materials:

  • Nickel(II) benzenesulfonate

  • Toluene (anhydrous)

  • Aliquat 336 (methyltrioctylammonium chloride)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a dry flask under an inert atmosphere, add Nickel(II) benzenesulfonate (1 equivalent).

  • Add anhydrous toluene to the flask to the desired final concentration.

  • Add Aliquat 336 (0.1 equivalents) to the suspension.

  • Stir the mixture vigorously at room temperature. The dissolution process may be slow and can take several hours.

  • Gentle heating (e.g., to 40-50 °C) can be applied to expedite dissolution, but monitor for any signs of decomposition.

  • The resulting solution, which may still contain some undissolved solid, can be used in the subsequent reaction. The catalytic nature of the PTC means that not all of the salt needs to be in solution at once for a reaction to proceed.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Solubilizing Nickel(II) Benzenesulfonate start Start: Insoluble Ni(BS)2 in Nonpolar Solvent add_ptc Add Phase-Transfer Catalyst (e.g., Aliquat 336) start->add_ptc Option 1 add_ligand Add Coordinating Ligand (e.g., Trioctylphosphine Oxide) start->add_ligand Option 2 stir_heat Stir and/or Gently Heat add_ptc->stir_heat add_ligand->stir_heat soluble_complex Formation of Soluble [PTC]+[BS]- or [Ni(L)n(BS)2] complex stir_heat->soluble_complex solution Homogeneous or Partially Homogeneous Solution soluble_complex->solution end Proceed with Reaction solution->end

Caption: Workflow for solubilizing Nickel(II) benzenesulfonate.

ptc_mechanism Mechanism of Phase-Transfer Catalysis cluster_solid Solid Phase cluster_organic Organic Phase (Nonpolar Solvent) NiBS2_solid Ni(BS)2 (solid) PTC_BS [Q+R4]BS- (Soluble Ion Pair) NiBS2_solid->PTC_BS Anion Exchange at Interface PTC_Cl [Q+R4]Cl- (PTC) PTC_Cl->PTC_BS NiCl2 NiCl2 (byproduct) PTC_BS->NiCl2 Reaction with Ni2+ source

Caption: Simplified mechanism of anion exchange using a PTC.

ligand_coordination Solubilization via Ligand Coordination Ni_ion Ni^2+ Soluble_Complex [Ni(L)n]^2+ (Lipophilic Complex) Ni_ion->Soluble_Complex Ligand Ligand (L) (e.g., TOPO) Ligand->Soluble_Complex Final_Complex [Ni(L)n(BS)2] (Soluble in Nonpolar Solvent) Soluble_Complex->Final_Complex BS_anion 2BS- BS_anion->Final_Complex

Caption: Formation of a soluble Nickel(II) complex with ligands.

Technical Support Center: Method Refinement for Consistent Results with Nickel(2+) Benzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your experiments utilizing Nickel(2+) benzenesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a nickel salt of benzenesulfonic acid. In research and drug development, it primarily serves as a catalyst in various organic synthesis reactions, most notably in carbon-carbon and carbon-heteroatom cross-coupling reactions such as Suzuki-Miyaura, Kumada, and C-S cross-coupling reactions. Its utility stems from its properties as a Lewis acid and its ability to participate in oxidative addition and reductive elimination steps crucial for catalytic cycles.

Q2: How should I properly store and handle this compound?

This compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents. It is hygroscopic and should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, which can affect its catalytic activity. Always consult the Safety Data Sheet (SDS) before handling.

Q3: What are the common signs of catalyst deactivation or degradation?

Signs of catalyst deactivation include a significant decrease in reaction yield, the formation of black nickel precipitates (indicating reduction to Ni(0) followed by aggregation), or a change in the color of the reaction mixture that deviates from the expected profile. Inconsistent reaction times and the appearance of unexpected side products are also indicators of potential catalyst issues.

Q4: Can I use this compound in aqueous media?

While some nickel-catalyzed reactions can be performed in aqueous media, the stability and solubility of this compound and other reaction components must be considered. The presence of water can potentially lead to the formation of nickel hydroxides, which may precipitate and reduce catalytic activity.[1] It is crucial to consult literature for specific protocols or to perform initial small-scale experiments to determine compatibility with aqueous or mixed-solvent systems.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low or No Reaction Conversion

Possible Causes:

  • Catalyst Inactivity: The catalyst may have degraded due to improper storage or handling (e.g., exposure to moisture or air).

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the specific reaction scale and substrate.

  • Poor Ligand Choice: The chosen ligand may not be suitable for the specific transformation, leading to an unstable or inactive catalytic species.

  • Incorrect Reaction Temperature: The temperature may be too low to overcome the activation energy barrier.

  • Presence of Inhibitors: Impurities in the starting materials or solvent can poison the catalyst.

Troubleshooting Steps:

  • Verify Catalyst Quality: Use a fresh batch of this compound or one that has been properly stored.

  • Optimize Catalyst Loading: Screen a range of catalyst loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%) to determine the optimal concentration.

  • Screen Different Ligands: If applicable, test a variety of phosphine or N-heterocyclic carbene (NHC) ligands.

  • Adjust Reaction Temperature: Incrementally increase the reaction temperature and monitor the progress.

  • Purify Reagents: Ensure all starting materials and solvents are pure and dry.

Logical Workflow for Troubleshooting Low Conversion

G Start Low or No Conversion Observed Catalyst_Check Verify Catalyst Activity (Use fresh batch) Start->Catalyst_Check First, check the most common issue. Ligand_Check Screen Different Ligands Catalyst_Check->Ligand_Check Loading_Check Optimize Catalyst Loading Ligand_Check->Loading_Check With a suitable ligand, 'Concentration' is key. Temp_Check Adjust Reaction Temperature Loading_Check->Temp_Check Purity_Check Purify/Verify Reagents & Solvents Temp_Check->Purity_Check If conditions are optimal, 'Impurities' may be inhibiting. Solution Consistent Results Achieved Purity_Check->Solution After purification, a successful reaction is expected.

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Side Products and Low Selectivity

Possible Causes:

  • Homocoupling of Starting Materials: A common side reaction in cross-coupling, leading to dimers of the starting materials.

  • Reaction Temperature Too High: Elevated temperatures can lead to decomposition of starting materials or the catalyst, promoting side reactions.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of undesired products.

  • Atmosphere Contamination: The presence of oxygen can lead to oxidative degradation of the catalyst and reagents.

Troubleshooting Steps:

  • Optimize Temperature: Lower the reaction temperature and monitor for changes in product distribution.

  • Adjust Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of one reagent may sometimes improve selectivity.

  • Ensure Inert Atmosphere: Use rigorous techniques to exclude air and moisture from the reaction, such as degassing the solvent and using a glovebox or Schlenk line.

  • Modify Ligand: A bulkier or more electron-donating ligand can sometimes suppress side reactions by influencing the geometry and reactivity of the nickel center.

Experimental Protocols

Protocol 1: General Procedure for this compound-Catalyzed Kumada Cross-Coupling

This protocol describes a general method for the cross-coupling of an aryl halide with a Grignard reagent.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Aryl halide (e.g., 4-chlorotoluene)

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (e.g., 0.05 mmol, 2.5 mol%) and the phosphine ligand (e.g., 0.10 mmol, 5 mol%).

  • Add anhydrous THF (e.g., 5 mL) and stir the mixture at room temperature for 15 minutes to allow for pre-catalyst formation.

  • Add the aryl halide (e.g., 2.0 mmol, 1.0 equiv).

  • Slowly add the Grignard reagent (e.g., 2.4 mmol, 1.2 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Kumada Cross-Coupling

G Ni_II Ni(II) Pre-catalyst (e.g., Ni(OTs)₂) Ni_0 Active Ni(0) Species Ni_II->Ni_0 Reduction OxAdd Oxidative Addition Ni(II) Intermediate Ni_0->OxAdd + R-X Transmetal Transmetalation Ni(II) Dialkyl/Aryl Intermediate OxAdd->Transmetal + R'-MgX ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Ni_0 Reforms Catalyst Product R-R' Product ReductElim->Product Forms Product Grignard R'-MgX Grignard->Transmetal ArylHalide R-X ArylHalide->OxAdd

References

Validation & Comparative

A Comparative Guide to Nickel(II) Benzenesulfonate and Nickel(II) Chloride as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a chemical transformation. This guide provides a comparative analysis of two nickel-based catalysts, Nickel(II) benzenesulfonate and its more common counterpart, Nickel(II) chloride, with a focus on their application in the Biginelli reaction, a key method for the synthesis of pharmaceutically relevant dihydropyrimidinones.

This comparison is based on available experimental data, offering a clear overview of their performance, supplemented by detailed experimental protocols and visual representations of the reaction pathways and workflows.

Performance Comparison: A Quantitative Overview

To facilitate a direct comparison of the catalytic efficacy of Nickel(II) p-toluenesulfonate (a close structural analog of benzenesulfonate) and Nickel(II) chloride in the Biginelli reaction, the following table summarizes their performance based on reported experimental data. The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.

CatalystAldehydeβ-KetoesterUrea/ThioureaSolventCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Nickel(II) p-toluenesulfonateBenzaldehydeEthyl acetoacetateUreaEthanol10Reflux592[1]
Nickel(II) chloride hexahydrateBenzaldehydeEthyl acetoacetateUreaEthanol25Reflux597[2][3][4]
Nickel(II) chloride pentahydrateAromatic aldehydesEthyl acetoacetateUrea/ThioureaEthanol/Water14Reflux2-3High[5]

Key Observations:

  • Both Nickel(II) p-toluenesulfonate and Nickel(II) chloride are effective catalysts for the Biginelli reaction, affording high yields of the desired dihydropyrimidinone products.

  • Nickel(II) chloride hexahydrate, at a higher catalyst loading, demonstrates a slightly higher yield under similar reaction conditions compared to Nickel(II) p-toluenesulfonate.[2][3][4]

  • The use of Nickel(II) chloride pentahydrate also provides high yields with shorter reaction times.[5]

  • The choice between the two catalysts may depend on factors such as cost, availability, and specific substrate scope, as performance can vary with different aldehydes and reaction conditions.

Experimental Protocols

Below are detailed experimental protocols for the Biginelli reaction using both Nickel(II) p-toluenesulfonate and Nickel(II) chloride as catalysts.

Protocol 1: Biginelli Reaction Catalyzed by Nickel(II) p-Toluenesulfonate

Materials:

  • Nickel(II) p-toluenesulfonate

  • Aldehyde (e.g., Benzaldehyde)

  • β-Ketoester (e.g., Ethyl acetoacetate)

  • Urea

  • Ethanol (absolute)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and Nickel(II) p-toluenesulfonate (1 mmol, 10 mol%).

  • Add 20 mL of absolute ethanol to the flask.

  • Heat the reaction mixture to reflux with constant stirring for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • The solid product will precipitate. Collect the solid by filtration.

  • Wash the solid with cold water and recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Biginelli Reaction Catalyzed by Nickel(II) Chloride Hexahydrate

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Aldehyde (e.g., Benzaldehyde)

  • β-Ketoester (e.g., Ethyl acetoacetate)

  • Urea

  • Ethanol

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and Nickel(II) chloride hexahydrate (2.5 mmol, 25 mol%).

  • Add 10 mL of ethanol to the mixture.

  • Reflux the reaction mixture with stirring for 4-5 hours.[2][3][4]

  • After completion of the reaction (monitored by TLC), cool the flask to room temperature.

  • Pour the contents onto crushed ice.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid product with cold water and purify by recrystallization from ethanol.

Visualizing the Process: Diagrams and Workflows

To provide a clearer understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Biginelli_Reaction cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Product Isolation Aldehyde Aldehyde Mixing Mixing in Ethanol Aldehyde->Mixing Ketoester β-Ketoester Ketoester->Mixing Urea Urea Urea->Mixing Catalyst Nickel Catalyst (Benzenesulfonate or Chloride) Catalyst->Mixing Reflux Reflux Mixing->Reflux Cooling Cooling Reflux->Cooling Precipitation Precipitation on Ice Cooling->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Dihydropyrimidinone Recrystallization->Product

Caption: Experimental workflow for the Nickel-catalyzed Biginelli reaction.

Biginelli_Reaction_Mechanism cluster_activation Catalyst Activation & Imine Formation cluster_addition Nucleophilic Addition cluster_cyclization Cyclization and Dehydration Ni_Catalyst Ni(II) Catalyst Aldehyde Aldehyde Ni_Catalyst->Aldehyde activates Imine_Intermediate N-Acyliminium Ion Intermediate Aldehyde->Imine_Intermediate Urea Urea Urea->Imine_Intermediate Addition_Product Open-Chain Intermediate Imine_Intermediate->Addition_Product Ketoester_Enolate Ketoester Enolate Ketoester_Enolate->Imine_Intermediate attacks Cyclization Intramolecular Cyclization Addition_Product->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Dihydropyrimidinone Dehydration->Product

Caption: Proposed mechanism for the Nickel-catalyzed Biginelli reaction.

Conclusion

Both Nickel(II) benzenesulfonate (as represented by its p-toluenesulfonate analog) and Nickel(II) chloride serve as effective catalysts for the Biginelli reaction, a crucial transformation in medicinal chemistry. While nickel chloride appears to offer slightly higher yields under the reported conditions, nickel benzenesulfonate presents a viable alternative. The choice of catalyst will ultimately be guided by a researcher's specific needs, including substrate compatibility, cost-effectiveness, and desired reaction kinetics. The provided protocols and diagrams offer a foundational understanding for employing these catalysts in the synthesis of dihydropyrimidinones. Further optimization and comparative studies across a broader range of substrates would provide a more comprehensive picture of their relative merits.

References

A Comparative Guide to Nickel Nanoparticles: The Influence of Precursor Chemistry on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of precursor in the synthesis of nickel nanoparticles (NiNPs) is a critical determinant of their final characteristics and, consequently, their performance in various applications. This guide provides an objective comparison of NiNPs derived from different nickel precursors, supported by experimental data, to aid in the rational design and selection of nanoparticles for specific research and development needs.

The synthesis of nickel nanoparticles with tailored properties is a cornerstone of advancing fields from catalysis to biomedical applications. The precursor salt, which provides the nickel ions for reduction, plays a pivotal role in dictating the ultimate size, shape, crystallinity, and surface chemistry of the nanoparticles. This guide delves into the characterization of NiNPs synthesized from commonly used precursors: nickel chloride (NiCl₂), nickel nitrate (Ni(NO₃)₂, nickel sulfate (NiSO₄), and nickel acetate (Ni(CH₃COO)₂).

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key physicochemical properties of nickel nanoparticles synthesized using different precursors. It is important to note that while efforts are made to compare studies with similar synthetic methodologies, variations in reaction conditions such as temperature, reducing agent, and stabilizing agent can also significantly influence the final product.

Precursor SaltSynthesis MethodAverage Particle Size (nm)MorphologyCrystal StructureKey Observations & Citations
Nickel Chloride (NiCl₂·6H₂O) Chemical Reduction50-90Star-like, SphericalFace-Centered Cubic (FCC)Morphology can be controlled by the molar ratio of the reducing agent (hydrazine hydrate).[1] A hydrothermal method using borane-ammonia complex as a reducing agent also yielded spherical particles.[2]
Nickel Nitrate (Ni(NO₃)₂·6H₂O) Chemical Co-Precipitation~1000-10000 (NiO)Crystalline-Used for the synthesis of nickel oxide (NiO) nanoparticles.[3] Green synthesis using plant extracts has also been reported.[4] In CO methanation, Ni(NO₃)₂ precursor led to smaller Ni grain size (6.80 nm) and better dispersion compared to other precursors.[5]
Nickel Sulfate (NiSO₄·6H₂O) Precipitation10-20 (NiO)Flake fibers or sticks-Employed in the synthesis of nickel oxide (NiO) nanoparticles.[6] Also used in a magnetic field-assisted polyol method to produce nickel nanowires.[7]
Nickel Acetate (Ni(CH₃CO₂)₂) ImpregnationSmaller and more dispersed--Resulted in smaller and more dispersed Ni particles on an Al₂O₃ support compared to some other precursors, leading to higher hydrogenation and hydrocracking activities.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the nuances that lead to specific nanoparticle characteristics. Below are representative experimental protocols for the synthesis of nickel nanoparticles using different precursors.

Chemical Reduction using Nickel Chloride

This protocol describes the synthesis of star-like and spherical nickel nanoparticles.[1]

  • Materials: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), hydrazine hydrate (N₂H₄·H₂O), ethanol.

  • Procedure:

    • Dissolve a specific amount of NiCl₂·6H₂O in ethanol.

    • Heat the solution to 60 °C with stirring.

    • Add hydrazine hydrate dropwise at a controlled molar ratio to the nickel salt solution. Different molar ratios (e.g., 10:1 and 15:1 of N₂H₄/Ni²⁺) will yield different morphologies.

    • Continue the reaction for a short period (e.g., 5 minutes) until the formation of a black precipitate is complete.

    • Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.

Precipitation Method for Nickel Oxide from Nickel Sulfate

This protocol outlines the synthesis of nickel oxide nanoparticles.[6]

  • Materials: Nickel(II) sulfate hexahydrate (Ni(SO₄)₂·6H₂O), sodium hydroxide (NaOH), distilled water.

  • Procedure:

    • Dissolve Ni(SO₄)₂·6H₂O in distilled water and heat to 70 °C with constant stirring for 1 hour.

    • Add a solution of NaOH dropwise to the heated nickel salt solution.

    • Filter the resulting solid and wash it with distilled water until the filtrate reaches a neutral pH.

    • Dry the product in a vacuum oven at 100 °C.

    • Calcinate the dried product at 500 °C for 3 hours to obtain NiO nanoparticles.

Chemical Co-Precipitation of Nickel Oxide from Nickel Nitrate

This method is used to synthesize nickel oxide nanoparticles.[3]

  • Materials: Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), ammonia (NH₃), distilled water.

  • Procedure:

    • Dissolve Ni(NO₃)₂·6H₂O in distilled water to a desired molar concentration with magnetic stirring for 30 minutes at room temperature.

    • Add ammonia solution to the nickel nitrate solution to induce precipitation.

    • Wash the resulting green precipitate with distilled water and filter.

    • Dry the sample in an oven at 60 °C for 12 hours.

    • Calcinate the dried sample at 550 °C for 4 hours to obtain gray NiO nanoparticles.

Mandatory Visualization

To illustrate the general workflow of nanoparticle synthesis and characterization, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_processing Processing Stage cluster_characterization Characterization Stage Precursor Nickel Precursor (e.g., NiCl₂, Ni(NO₃)₂) Reaction Reaction Vessel (Controlled Temperature & Stirring) Precursor->Reaction Solvent Solvent (e.g., Ethanol, Water) Solvent->Reaction ReducingAgent Reducing Agent (e.g., Hydrazine, NaBH₄) ReducingAgent->Reaction Washing Washing & Filtration Reaction->Washing Precipitate Drying Drying / Calcination Washing->Drying XRD XRD (Crystal Structure) Drying->XRD Nanoparticle Powder TEM_SEM TEM / SEM (Morphology, Size) Drying->TEM_SEM FTIR FTIR (Surface Chemistry) Drying->FTIR

Caption: General workflow for the synthesis and characterization of nickel nanoparticles.

Logical_Relationship Precursor Choice of Nickel Precursor Anion Anion Properties (e.g., Cl⁻, NO₃⁻, SO₄²⁻) Precursor->Anion ReactionKinetics Reaction Kinetics Anion->ReactionKinetics Stabilization Electrostatic Stabilization Anion->Stabilization ParticleSize Particle Size ReactionKinetics->ParticleSize Morphology Morphology ReactionKinetics->Morphology CrystalStructure Crystal Structure ReactionKinetics->CrystalStructure Stabilization->ParticleSize Stabilization->Morphology

Caption: Influence of precursor choice on the final properties of nickel nanoparticles.

Concluding Remarks

The selection of the nickel precursor is a fundamental parameter that significantly directs the physicochemical properties of the resulting nanoparticles.[7] Nickel chloride often yields metallic nickel nanoparticles with controllable morphologies, while nickel nitrate and sulfate are commonly used for the synthesis of nickel oxide nanoparticles.[1][3][6] Nickel acetate has been shown to produce highly dispersed nanoparticles, which is advantageous for catalytic applications.[8]

This guide highlights the importance of considering the precursor's role in the early stages of experimental design. By understanding the relationships between the precursor and the final nanoparticle characteristics, researchers can more effectively tailor their synthesis strategies to achieve the desired material properties for their specific applications, be it in catalysis, drug delivery, or advanced materials development.

References

Comparative analysis of different nickel salts in hydrogenation reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Synthetic Chemistry and Pharmaceutical Development

The choice of precursor salt in the preparation of heterogeneous nickel catalysts can significantly influence their subsequent performance in hydrogenation reactions. This guide provides a comparative analysis of common nickel salts—nickel(II) chloride, nickel(II) acetate, nickel(II) sulfate, and nickel(II) nitrate—used as precursors for nickel-based hydrogenation catalysts. By examining experimental data and outlining detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic needs.

Performance Comparison of Nickel Salt Precursors

The catalytic activity and selectivity of nickel catalysts are intricately linked to the choice of the initial nickel salt. The counter-ion of the salt can affect the metal dispersion, particle size, and the electronic properties of the final catalyst, thereby influencing its efficacy in hydrogenation.

A study on the liquid-phase hydrogenation of nitrobenzene using nickel catalysts on carbon-mineral supports provides a direct comparison of different nickel salt precursors. The results indicated that catalysts synthesized from nickel nitrate and nickel formate exhibited the highest activity. In contrast, the use of nickel-ammonium sulfate as a precursor resulted in a catalyst with significantly lower activity, which was attributed to the formation of a sulfide phase that poisons the catalyst.[1] While specific quantitative data across a broad range of substrates is not available in a single comparative study, the trend suggests a strong influence of the anion on catalytic performance. For the hydrogenation of nitrobenzene, catalysts derived from nitrate and formate precursors achieved 65% and 51% conversion, respectively, after one hour, with 100% selectivity to aniline.[1]

For ease of comparison, the following table summarizes the relative performance of catalysts derived from different nickel salts in the hydrogenation of nitrobenzene, as inferred from the available literature.

Nickel Salt PrecursorRelative Catalyst ActivitySelectivity to AnilineKey Observations
Nickel(II) NitrateHigh100%Leads to highly active catalysts.[1]
Nickel(II) AcetateModerate to HighHighOften used for preparing active nickel catalysts.[2]
Nickel(II) FormateHigh100%Comparable activity to nitrate-derived catalysts.[1]
Nickel(II) SulfateLow-The presence of sulfur can lead to catalyst poisoning.[1]
Nickel(II) ChlorideModerateHighA common precursor for preparing nickel catalysts.

Experimental Protocols

The following sections provide generalized, yet detailed, methodologies for the preparation of supported nickel catalysts from different nickel salts and a standard protocol for a hydrogenation reaction.

Catalyst Preparation: Impregnation Method

This protocol describes the preparation of a supported nickel catalyst using the incipient wetness impregnation method.

Materials:

  • Nickel salt precursor (Nickel(II) chloride hexahydrate, Nickel(II) acetate tetrahydrate, Nickel(II) sulfate hexahydrate, or Nickel(II) nitrate hexahydrate)

  • Support material (e.g., activated carbon, alumina, silica)

  • Deionized water

  • Drying oven

  • Tube furnace

  • Hydrogen gas (high purity)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Support Preparation: The support material is first dried in an oven at 110-120 °C for at least 4 hours to remove any physisorbed water.

  • Impregnation Solution Preparation: A calculated amount of the chosen nickel salt is dissolved in a volume of deionized water equal to the pore volume of the support material to be used. The amount of nickel salt is determined based on the desired weight percentage of nickel on the support.

  • Impregnation: The nickel salt solution is added dropwise to the dried support material with constant mixing to ensure uniform distribution.

  • Drying: The impregnated support is dried in an oven at 100-120 °C overnight to remove the solvent.

  • Calcination: The dried material is then calcined in a tube furnace under a flow of inert gas. The temperature is ramped up slowly (e.g., 5 °C/min) to a final temperature of 300-500 °C and held for 2-4 hours. This step decomposes the nickel salt to nickel oxide.

  • Reduction: After calcination and cooling to the reduction temperature (typically 300-450 °C) under an inert atmosphere, the gas flow is switched to a mixture of hydrogen and an inert gas (e.g., 10% H₂ in N₂). The reduction is carried out for 2-4 hours to reduce the nickel oxide to metallic nickel.

  • Passivation (Optional but Recommended): After reduction and cooling to room temperature under an inert atmosphere, the catalyst can be passivated by introducing a very low concentration of oxygen (e.g., 1% O₂ in N₂) to form a thin protective oxide layer on the surface. This allows for safer handling of the catalyst in air.

Hydrogenation Reaction Protocol

This protocol outlines a general procedure for the hydrogenation of an unsaturated organic compound using a prepared nickel catalyst in a batch reactor.

Materials:

  • Prepared nickel catalyst

  • Substrate to be hydrogenated

  • Solvent (e.g., ethanol, methanol, ethyl acetate)

  • Hydrogen gas (high purity)

  • Batch reactor (e.g., Parr hydrogenator)

  • Magnetic or mechanical stirrer

  • Analytical equipment for product analysis (e.g., Gas Chromatography, HPLC, NMR)

Procedure:

  • Reactor Setup: The batch reactor is cleaned, dried, and charged with the substrate and the solvent.

  • Catalyst Addition: The calculated amount of the nickel catalyst is added to the reactor under an inert atmosphere to prevent deactivation.

  • Sealing and Purging: The reactor is sealed, and the headspace is purged several times with an inert gas and then with hydrogen gas to remove any residual air.

  • Reaction Execution: The reactor is pressurized with hydrogen to the desired pressure (e.g., 1-50 bar). The reaction mixture is then heated to the desired temperature (e.g., 25-150 °C) and stirred vigorously to ensure good mixing and mass transfer.

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the hydrogen uptake from the gas cylinder or by taking small aliquots of the reaction mixture at different time intervals for analysis.

  • Reaction Quenching and Catalyst Removal: Once the reaction is complete, the reactor is cooled to room temperature, and the hydrogen pressure is carefully vented. The catalyst is then removed from the reaction mixture by filtration. The pyrophoric nature of the spent nickel catalyst should be considered, and it should be handled under a wet or inert atmosphere.

  • Product Isolation and Analysis: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The product is then purified (e.g., by distillation or chromatography) and characterized using appropriate analytical techniques.

Visualizing the Process and Comparison

To better understand the experimental workflow and the comparative influence of the nickel salt precursors, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction Salt Nickel Salt (Chloride, Acetate, Sulfate, Nitrate) Impregnation Impregnation Salt->Impregnation Support Support Material (e.g., Activated Carbon) Support->Impregnation Drying Drying Impregnation->Drying Calcination Calcination (NiO formation) Drying->Calcination Reduction Reduction (H₂ gas) Calcination->Reduction Catalyst Active Ni Catalyst Reduction->Catalyst Reactor Batch Reactor Catalyst->Reactor Substrate Unsaturated Substrate Substrate->Reactor Solvent Solvent Solvent->Reactor Reaction Hydrogenation Reactor->Reaction H2 Hydrogen Gas H2->Reactor Filtration Catalyst Filtration Reaction->Filtration Product Hydrogenated Product Filtration->Product

Caption: Experimental workflow for nickel-catalyzed hydrogenation.

Salt_Comparison NiCl2 Nickel Chloride (NiCl₂) Dispersion Metal Dispersion & Particle Size NiCl2->Dispersion Electronic Electronic Properties NiCl2->Electronic NiOAc2 Nickel Acetate (Ni(OAc)₂) NiOAc2->Dispersion NiOAc2->Electronic NiSO4 Nickel Sulfate (NiSO₄) NiSO4->Dispersion NiSO4->Electronic Poisoning Potential for Poisoning NiSO4->Poisoning NiNO32 Nickel Nitrate (Ni(NO₃)₂) NiNO32->Dispersion NiNO32->Electronic Activity Catalytic Activity Dispersion->Activity Selectivity Selectivity Dispersion->Selectivity Electronic->Activity Electronic->Selectivity Poisoning->Activity Reduces

Caption: Influence of nickel salt precursor on catalyst properties.

References

A Comparative Guide to the Electrochemical Performance of Nickel Compounds in Supercapacitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for high-performance energy storage solutions has propelled extensive research into various electrode materials for supercapacitors. Among these, nickel-based compounds—specifically nickel oxide (NiO), nickel hydroxide (Ni(OH)₂), nickel sulfide (NiS), and nickel phosphide (Ni₂P)—have emerged as promising candidates due to their high theoretical capacitance, cost-effectiveness, and rich redox chemistry. This guide provides an objective comparison of the electrochemical performance of these four nickel compounds, supported by experimental data, to aid researchers in selecting and developing advanced energy storage materials.

Comparative Electrochemical Performance

The electrochemical performance of supercapacitor electrodes is primarily evaluated based on specific capacitance, energy density, power density, and cycling stability. The following table summarizes the key performance metrics for nickel oxide, nickel hydroxide, nickel sulfide, and nickel phosphide as reported in various studies. It is important to note that the performance of these materials is highly dependent on their morphology, synthesis method, and the specific experimental conditions under which they are tested.

Nickel CompoundSpecific Capacitance (F/g)Current Density / Scan RateEnergy Density (Wh/kg)Power Density (W/kg)Cycling Stability (% retention after cycles)ElectrolyteReference
Nickel Oxide (NiO) 14681 A/g--90.76% after 3000 cycles-[1]
28050 mV/s--Stable for 500 cyclesNi(CH₃COOH)₂[2]
1850.3 A/g--93% after 1500 cycles1M KOH
Nickel Hydroxide (Ni(OH)₂) *28143 A/g----
12431 A/g26.582040% after 1500 cycles6M KOH[3]
23600.5 A/g--86% retention at 20 A/g-
Nickel Sulfide (NiS) 18271 A/g21.640072% after 5000 cycles-[4]
16692 A/g--65.71% after 1000 cycles-[4]
6201 A/g--49.19% after 1000 cycles-
Nickel Phosphide (Ni₂P/Ni₅P₄) 218 (mAh/g)1 A/g27800>82% after 7000 cycles2M KOH

Note: The performance of Ni(OH)₂ can vary significantly between its α and β phases, with the α phase generally exhibiting higher specific capacitance.

Experimental Protocols

The characterization of nickel-based supercapacitor electrodes typically involves a three-electrode system and a suite of electrochemical techniques.[5][6] A detailed description of the standard experimental methodologies is provided below.

Electrode Preparation

The working electrode is fabricated by mixing the active nickel compound (e.g., NiO, Ni(OH)₂, NiS, or Ni₂P) with a conductive agent (e.g., carbon black or acetylene black) and a binder (e.g., polyvinylidene fluoride - PVDF or polytetrafluoroethylene - PTFE) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry.[3] This slurry is then coated onto a current collector, such as nickel foam or carbon cloth, and dried in an oven.[3][7]

Three-Electrode System Setup

Electrochemical measurements are conducted in a three-electrode cell.[5][6]

  • Working Electrode: The prepared nickel-based electrode.[5]

  • Counter Electrode: A material with a large surface area and high conductivity, typically a platinum foil or mesh.[5]

  • Reference Electrode: Provides a stable potential for reference, commonly a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[8]

  • Electrolyte: An aqueous solution, typically potassium hydroxide (KOH) or sodium sulfate (Na₂SO₄), is used to facilitate ion transport.[3][9]

Electrochemical Measurements

Cyclic voltammetry is employed to study the capacitive behavior and redox reactions of the electrode material.[5][6]

  • Potential Window: A specific potential range is applied to the working electrode. For many nickel-based materials in alkaline electrolytes, this is typically between 0 and 0.6 V vs. SCE.

  • Scan Rate: The potential is swept at various scan rates (e.g., 5, 10, 25, 50, 100 mV/s) to evaluate the rate capability of the electrode.

  • Analysis: The shape of the CV curve indicates the nature of charge storage (rectangular for electric double-layer capacitance, redox peaks for pseudocapacitance). The integrated area under the CV curve is used to calculate the specific capacitance.

Galvanostatic charge-discharge cycling is used to determine the specific capacitance, energy density, power density, and cycling stability of the electrode.[5][6]

  • Current Density: The electrode is charged and discharged at various constant current densities (e.g., 1, 2, 5, 10 A/g).

  • Potential Window: The same potential window as in the CV measurements is typically used.

  • Analysis: The specific capacitance is calculated from the discharge time. The energy density and power density are derived from the specific capacitance and the operating voltage window. Cycling stability is assessed by performing thousands of charge-discharge cycles and measuring the retention of the initial capacitance.[3]

Electrochemical impedance spectroscopy is utilized to investigate the internal resistance and charge transfer kinetics of the electrode.[5][6]

  • Frequency Range: A wide frequency range is applied (e.g., 100 kHz to 0.01 Hz).

  • Amplitude: A small AC voltage amplitude (e.g., 5 mV) is used.

  • Analysis: The resulting Nyquist plot provides information on the equivalent series resistance (ESR), charge transfer resistance (Rct), and ion diffusion characteristics of the electrode.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for comparing the electrochemical performance of different nickel compounds.

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode_prep Electrode Preparation cluster_testing Electrochemical Testing (Three-Electrode Cell) cluster_analysis Performance Analysis NiO Nickel Oxide (NiO) Slurry Slurry Formation (Active Material + Binder + Conductive Agent) NiO->Slurry NiOH2 Nickel Hydroxide (Ni(OH)₂) NiOH2->Slurry NiS Nickel Sulfide (NiS) NiS->Slurry Ni2P Nickel Phosphide (Ni₂P) Ni2P->Slurry Coating Coating on Current Collector (e.g., Ni Foam) Slurry->Coating Drying Drying Coating->Drying CV Cyclic Voltammetry (CV) Drying->CV GCD Galvanostatic Charge-Discharge (GCD) Drying->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Drying->EIS Capacitance Specific Capacitance CV->Capacitance GCD->Capacitance EnergyDensity Energy Density GCD->EnergyDensity PowerDensity Power Density GCD->PowerDensity Stability Cycling Stability GCD->Stability Resistance Internal Resistance EIS->Resistance Comparison Comparative Analysis Capacitance->Comparison EnergyDensity->Comparison PowerDensity->Comparison Stability->Comparison Resistance->Comparison

Caption: Experimental workflow for comparing nickel compounds.

Signaling Pathways and Logical Relationships

The charge storage mechanism in these nickel-based pseudocapacitors primarily involves Faradaic redox reactions at the electrode-electrolyte interface. The signaling pathway, in this context, can be understood as the sequence of events leading to charge storage.

charge_storage_pathway cluster_interface Electrode-Electrolyte Interface cluster_process Charge Storage Process cluster_performance Electrochemical Performance Electrolyte Electrolyte Ions (e.g., OH⁻) Adsorption Ion Adsorption on Electrode Surface Electrolyte->Adsorption Electrode Nickel Compound Electrode (e.g., NiO, Ni(OH)₂) Electrode->Adsorption Redox Faradaic Redox Reaction (e.g., Ni²⁺ ↔ Ni³⁺ + e⁻) Adsorption->Redox Initiates ChargeTransfer Charge Transfer Redox->ChargeTransfer Results in Capacitance High Specific Capacitance ChargeTransfer->Capacitance Contributes to

Caption: Charge storage pathway in nickel-based pseudocapacitors.

References

Safety Operating Guide

Safe Disposal of Nickel(2+) Benzenesulfonate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensure laboratory safety and environmental protection. Nickel(2+) benzenesulfonate, a compound containing a hazardous heavy metal, requires a specific disposal protocol. This guide provides essential, immediate safety and logistical information for the proper disposal of aqueous waste containing this compound.

The primary method for treating this waste stream is through chemical precipitation. By adjusting the pH of the solution, the nickel ions (Ni²⁺) can be converted into an insoluble nickel hydroxide (Ni(OH)₂) precipitate. This solid can then be safely separated from the liquid waste, which can be further treated before disposal.

Quantitative Data for Nickel Precipitation

The following table summarizes key quantitative parameters for the precipitation of nickel from an aqueous solution.

ParameterValueNotes
Target pH for Precipitation 9.0 - 11.0Optimal range for complete precipitation of Nickel(II) hydroxide.[1]
Precipitating Agent Sodium Hydroxide (NaOH)A common and effective base for pH adjustment.
Precipitate Formed Nickel(II) Hydroxide (Ni(OH)₂)A green, insoluble solid.
Reaction Temperature Ambient (20-25 °C)The precipitation reaction proceeds effectively at room temperature.

Experimental Protocol: Precipitation of this compound Waste

This protocol details the step-by-step procedure for the chemical precipitation of nickel from an aqueous solution of this compound.

Materials:

  • Aqueous waste containing this compound

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Beaker or appropriate reaction vessel

  • Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)

  • Spatula

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Preparation:

    • Ensure all work is conducted in a well-ventilated fume hood.

    • Wear appropriate PPE.

    • Place the beaker containing the aqueous this compound waste on a stir plate and add a stir bar. Begin stirring at a moderate speed.

  • pH Adjustment:

    • Slowly add the sodium hydroxide solution dropwise to the stirring waste solution.

    • Monitor the pH of the solution continuously using a calibrated pH meter or periodically with pH indicator strips.

    • Continue adding NaOH until the pH of the solution reaches and is stable within the target range of 9.0 to 11.0. A green precipitate of nickel(II) hydroxide will form.[1]

  • Precipitation and Digestion:

    • Once the target pH is reached, continue stirring the mixture for an additional 30 minutes to ensure the precipitation reaction is complete. This "digestion" period allows for the formation of larger, more easily filterable particles.

  • Separation of Precipitate:

    • Set up the filtration apparatus.

    • Turn off the stir plate and carefully decant the supernatant (the liquid above the solid) through the filter paper to the extent possible.

    • Transfer the remaining slurry containing the nickel hydroxide precipitate into the funnel.

    • Wash the precipitate with a small amount of deionized water to remove any remaining soluble impurities.

  • Waste Handling:

    • Solid Waste (Nickel Hydroxide): Carefully remove the filter paper with the nickel hydroxide precipitate using a spatula. Place it in a clearly labeled hazardous waste container designated for heavy metal waste.

    • Liquid Waste (Filtrate): The remaining filtrate will contain sodium benzenesulfonate. Although the hazardous nickel has been removed, this solution should still be considered chemical waste. Neutralize the filtrate to a pH of approximately 7 with an appropriate acid (e.g., dilute hydrochloric acid) if necessary. Collect the neutralized filtrate in a labeled hazardous waste container for aqueous waste.

  • Final Disposal:

    • All collected hazardous waste must be disposed of through your institution's licensed professional waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Precipitation cluster_2 Separation cluster_3 Waste Management cluster_4 Final Disposal A Aqueous Nickel(2+) Benzenesulfonate Waste C Add Sodium Hydroxide (NaOH) Solution Dropwise A->C B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) D Monitor and Adjust pH to 9.0 - 11.0 C->D E Stir for 30 minutes to Complete Precipitation D->E F Filter the Mixture to Separate Solid and Liquid E->F G Solid Waste: Nickel Hydroxide (Ni(OH)2) Precipitate F->G H Liquid Waste: Filtrate (contains Sodium Benzenesulfonate) F->H I Collect in Labeled Hazardous Waste Container (Heavy Metal Waste) G->I J Neutralize Filtrate (if necessary) and Collect in Labeled Hazardous Waste Container (Aqueous Waste) H->J K Dispose of all Hazardous Waste through a Licensed Professional Waste Disposal Service I->K J->K

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling Nickel(2+) Benzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous chemicals like Nickel(2+) benzenesulfonate. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to foster a safe and compliant laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to the inherent risks associated with nickel compounds. Nickel compounds are classified as human carcinogens by inhalation, may cause genetic defects, and can cause skin and respiratory sensitization.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator for dusts.To prevent inhalation of dust particles, which can cause cancer and respiratory issues.[4][5][6]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from dust particles and potential splashes.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which can lead to irritation and allergic reactions.[2][5][7]
Body Protection Lab coat, closed-toe shoes, and long pants.To minimize skin exposure to the chemical.[7]
Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure risk and maintain the chemical's stability.

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]

  • Avoid generating dust.[1][8]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][4]

  • Remove and wash contaminated clothing before reuse.[2][7]

Storage Procedures:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8]

  • Keep away from incompatible materials such as strong acids and oxidizing agents.[1][7]

  • Establish a designated, marked area for the storage of this chemical.[7]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation or a rash develops.[1][2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9]
Spill and Disposal Procedures

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.

  • Control the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[8][9][10]

  • Decontaminate: Clean the spill area with soap and water if the material is water-soluble.[11]

  • Dispose: Dispose of all cleanup materials as hazardous waste.[11]

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[1][8]

  • Contact a licensed professional waste disposal service.[1]

  • Do not allow the chemical to enter drains or waterways.[8][9]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) prep_setup Set Up Workspace in Fume Hood prep_ppe->prep_setup handle_weigh Weigh this compound (Minimize Dust Generation) prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware and Work Area handle_exp->cleanup_decon cleanup_waste Collect Waste in Labeled Hazardous Waste Container cleanup_decon->cleanup_waste cleanup_ppe Doff PPE and Wash Hands cleanup_waste->cleanup_ppe cleanup_dispose Arrange for Professional Waste Disposal cleanup_ppe->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.